molecular formula C16H13F6N5O B15143874 (Rac)-Sitagliptin-d4

(Rac)-Sitagliptin-d4

Cat. No.: B15143874
M. Wt: 409.32 g/mol
InChI Key: RLSFDUAUKXKPCZ-GPBXNQQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4 is a deuterated analog of the potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor Omarigliptin. The incorporation of four deuterium atoms (d4) at specific sites replaces hydrogen, potentially altering the compound's pharmacokinetic profile by slowing the rate of metabolic cleavage via the deuterium isotope effect . This property makes it an invaluable internal standard for the quantitative bioanalysis of Omarigliptin in biological matrices using advanced techniques like LC-MS/MS, ensuring high accuracy and precision in pharmacokinetic and metabolism studies. Omarigliptin itself is a once-weekly oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme , thereby increasing the levels of active incretin hormones like GLP-1 and GIP, which stimulates glucose-dependent insulin secretion. This deuterated compound is therefore essential for researchers investigating the long-term metabolic stability, absorption, distribution, and excretion profiles of Omarigliptin in preclinical and clinical research, providing critical data for diabetes drug development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13F6N5O

Molecular Weight

409.32 g/mol

IUPAC Name

(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2

InChI Key

RLSFDUAUKXKPCZ-GPBXNQQSSA-N

Isomeric SMILES

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C(/CC3=CC(=C(C=C3F)F)F)\N)([2H])[2H])[2H]

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Sitagliptin-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sitagliptin-d4 is the deuterated analog of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The incorporation of four deuterium atoms on the piperazine ring provides a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Properties

This compound is a racemic mixture containing a 1:1 ratio of the (R) and (S) enantiomers. The deuterium labeling is located on the piperazine ring, which enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from the unlabeled compound.

Chemical Structure:

  • IUPAC Name: (3R,S)-3-Amino-1-(3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazin-7-yl-5,5,6,6-d4)-4-(2,4,5-trifluorophenyl)butan-1-one

  • CAS Number: 1620233-76-2 (for the racemate)[3]

  • Molecular Formula: C₁₆H₁₁D₄F₆N₅O

  • Molecular Weight: 411.34 g/mol [4]

Physicochemical Properties:

PropertyValueSource
This compound
Molecular FormulaC₁₆H₁₁D₄F₆N₅O-
Molecular Weight411.34 g/mol [4]
AppearanceWhite to Off-White Solid[5]
Purity≥90%[5]
This compound Hydrochloride
Molecular FormulaC₁₆H₁₂D₄ClF₆N₅O[6]
Molecular Weight447.80 g/mol [6]
AppearanceWhite solid[7]
Purity (by HPLC)99.3%[7]
Isotopic Purity99% atom D[7]
SolubilitySoluble in DMSO, Ethyl Acetate, Methanol[]
Storage2-8°C, in a well-closed container[5][6]

Mechanism of Action of Sitagliptin

This compound is expected to have the same mechanism of action as its non-deuterated counterpart, Sitagliptin. Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Sitagliptin_Mechanism Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin This compound Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucagon->Glucose_Control

Caption: Mechanism of action of Sitagliptin.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of Sitagliptin, with the key difference being the use of a deuterated starting material. A general synthetic approach is outlined below, based on publicly available information.

Synthesis_Workflow Start 2,4,5-Trifluorophenylacetic acid Step1 Activation & Condensation (e.g., with Meldrum's acid) Start->Step1 Intermediate1 β-Ketoester Intermediate Step1->Intermediate1 Step2 Coupling with Deuterated Piperazine Derivative Intermediate1->Step2 Intermediate2 Dehydro-Sitagliptin-d4 Step2->Intermediate2 Deuterated_Piperazine 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine-d4 Deuterated_Piperazine->Step2 Step3 Asymmetric Hydrogenation or Racemic Reduction Intermediate2->Step3 Product This compound Step3->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Methodology:

A plausible laboratory-scale synthesis can be conceptualized based on known Sitagliptin syntheses[2][9][10][11].

  • Preparation of the β-ketoamide intermediate: 2,4,5-Trifluorophenylacetic acid is activated, for example, with a carbodiimide or by conversion to an acid chloride. This activated species is then reacted with a suitable partner like Meldrum's acid to form an adduct.

  • Coupling with the deuterated heterocycle: The intermediate from step 1 is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine-d4. This deuterated starting material is crucial for the synthesis of the final product. The reaction is typically carried out in the presence of a non-nucleophilic base.

  • Reduction of the ketone: The resulting β-ketoamide is then reduced to the corresponding β-amino amide. For a racemic synthesis, a reducing agent such as sodium borohydride can be employed.

  • Purification: The crude this compound is purified using standard laboratory techniques such as column chromatography to yield the final product of high purity.

Analytical Method: LC-MS/MS for Quantification in Human Plasma

This compound is commonly used as an internal standard for the quantification of Sitagliptin in biological matrices. A detailed LC-MS/MS method is summarized below.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Vortex the sample.

  • Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System Shimadzu UHPLC or equivalent
Column Phenomenex Gemini C18, 3 µm, 100 x 4.6 mm
Mobile Phase 50:50 (v/v) Acetonitrile and 5mM Ammonium Formate (pH 3.5)
Flow Rate 0.8 mL/min (Isocratic)
Column Temperature 35°C
Autosampler Temp. 10°C
Injection Volume 5-15 µL
Run Time ~2.2 minutes
MS System API-4000 (AB SCIEX) or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Sitagliptin: m/z 408.0 → 174.0; Sitagliptin-d4: m/z 412.0 → 174.0

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a characteristic molecular ion peak corresponding to its isotopic mass. A Certificate of Analysis for Sitagliptin-d4 HCl reports the monoisotopic [M+H]⁺ mass at m/z 412.12[7].

NMR Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃) δ: 6.93 (s, 1H), 6.76 (s, 1H), 4.81 (d, J = 25.02 Hz, 2H), 4.05 (m, 4H), 2.56 (s, 2H), 2.39 (s, 2H), 1.85 (s, 2H)[1].

  • ¹³C NMR (125 MHz, CDCl₃) δ: 171.3, 156.9, 154.6, 150.8, 149.9, 147.7, 145.4, 124.6, 117.8, 105.2, 43.3, 42.2, 37.9, 31.9, 27.5, 24.7[1].

Conclusion

This compound is an indispensable tool for researchers in the field of diabetes drug development and metabolic research. Its well-defined chemical structure and properties, coupled with established analytical methodologies, make it an ideal internal standard for the accurate quantification of Sitagliptin. This guide provides a foundational understanding of this important molecule, summarizing its key characteristics and providing detailed protocols to facilitate its use in a research setting.

References

(Rac)-Sitagliptin-d4: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Sitagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a reference for the synthesis of related deuterated compounds.

Introduction

This compound is a stable isotope-labeled version of Sitagliptin where four hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, due to its chemical identity and mass shift from the unlabeled drug. This guide details a plausible synthesis route and outlines the analytical techniques for the comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a likely reaction sequence based on a patented method and established synthetic routes for Sitagliptin.[1]

Synthesis Pathway

The overall synthetic pathway can be visualized as a multi-step process starting from simple precursors to yield the final deuterated compound.

Synthesis_Pathway Hydrazine_hydrate Hydrazine hydrate Intermediate_A Deuterated Piperazine Precursor Hydrazine_hydrate->Intermediate_A Multiple Steps Ethylene_d4 Ethylene-d4 Ethylene_d4->Intermediate_A Intermediate_B 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-d4 Intermediate_A->Intermediate_B Cyclization Beta_keto_amide β-Keto Amide Intermediate Intermediate_B->Beta_keto_amide Coupling Rac_Sitagliptin_d4 This compound Beta_keto_amide->Rac_Sitagliptin_d4 Reduction

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Deuterated Piperazine Precursor

This initial phase of the synthesis involves the reaction of hydrazine hydrate with a deuterated source, such as ethylene-d4, through a series of reactions to form a key deuterated piperazine precursor. A patented method suggests an eight-step reaction starting from hydrazine hydrate and utilizing ethylene-d4 as the deuterium-labeled initiator.[1]

Step 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine-d4

The deuterated piperazine precursor undergoes cyclization with a trifluoromethyl-containing reagent to form the triazolopiperazine-d4 core structure. This reaction is typically carried out in a suitable solvent under controlled temperature conditions.

Step 3: Synthesis of the β-Keto Amide Intermediate

The deuterated triazolopiperazine is then coupled with a suitably activated derivative of 4-(2,4,5-trifluorophenyl)butanoic acid to form a β-keto amide intermediate. This coupling reaction is a critical step in assembling the final molecule.

Step 4: Reduction to this compound

The final step involves the reduction of the keto group in the β-keto amide intermediate to an amine, yielding the racemic mixture of Sitagliptin-d4. This reduction can be achieved using a suitable reducing agent. The resulting this compound can then be purified by standard chromatographic techniques. A patent describing this synthesis route reports a final product purity of over 98% and a yield of up to 70%.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The characterization process involves a series of analytical techniques to assess different aspects of the synthesized compound.

Characterization_Workflow Synthesized_Product This compound HPLC HPLC Analysis Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS NMR NMR Spectroscopy Synthesized_Product->NMR Purity Chemical Purity HPLC->Purity Identity_Mass Identity & Isotopic Purity MS->Identity_Mass Structure_Deuteration_Site Structure & Deuteration Site NMR->Structure_Deuteration_Site

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (Rac)-Sitagliptin-d4 as a DPP-4 Inhibitor

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a therapeutic agent for type 2 diabetes mellitus.[1] The enzyme DPP-4 plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] By inhibiting DPP-4, Sitagliptin prolongs the action of these hormones, leading to improved glycemic control.[2][3]

This technical guide provides a comprehensive overview of the mechanism of action of Sitagliptin, with specific focus on its stereochemistry and the application of its deuterated analog, Sitagliptin-d4. As a chiral molecule, Sitagliptin exists as two enantiomers; the therapeutic efficacy is attributed exclusively to the (R)-enantiomer.[3] The S-isomer is considered inactive.[3] this compound, a racemic mixture of the deuterated form, is a critical tool in bioanalytical studies, serving as an internal standard for the accurate quantification of Sitagliptin in biological matrices.[4]

This document details the molecular interactions, signaling pathways, quantitative kinetics, and relevant experimental protocols to provide a thorough resource for the scientific community.

Core Mechanism of Action: Competitive DPP-4 Inhibition

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[2][5] It competes with natural substrates like GLP-1 and GIP for the enzyme's active site.[2] This binding is characterized by a rapid onset and a slow dissociation rate, which contributes to its prolonged duration of action and allows for once-daily dosing.[5][6]

Molecular Interactions at the DPP-4 Active Site

The DPP-4 active site is composed of several subsites (S1, S2, S2 extensive) that accommodate the peptide substrates.[7] X-ray crystallography and molecular modeling have elucidated the specific interactions between Sitagliptin and key amino acid residues within this site:[8][9]

  • Amino Group: The primary amine of Sitagliptin's β-amino acid moiety forms a critical salt bridge with the carboxylate groups of two glutamate residues, Glu205 and Glu206, and interacts with Tyr662.[9][10]

  • Trifluorophenyl Group: This group occupies the S1 hydrophobic pocket.[9]

  • Trifluoromethyl Group: The trifluoromethyl substituent interacts with the side chains of Arg358 and Ser209.[9]

  • Triazolopiperazine Group: This portion of the molecule interacts with the side chain of Phe357.[9]

These interactions anchor the inhibitor firmly within the active site, preventing the enzyme from cleaving its natural substrates.

Downstream Signaling Pathway

The inhibition of DPP-4 by Sitagliptin initiates a cascade of physiological effects that enhance glycemic control. By preventing the degradation of GLP-1 and GIP, Sitagliptin increases the circulating levels of these active incretin hormones.[11] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Active incretins potentiate insulin release from pancreatic β-cells in response to elevated blood glucose.[2]

  • Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to decrease the secretion of glucagon, which in turn reduces hepatic glucose production.[2][3]

This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[12]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action & Sitagliptin Inhibition cluster_2 Therapeutic Outcome Food Intake Food Intake Incretin Release\n(GLP-1 & GIP) Incretin Release (GLP-1 & GIP) Food Intake->Incretin Release\n(GLP-1 & GIP) Pancreatic β-cells Pancreatic β-cells Incretin Release\n(GLP-1 & GIP)->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells Incretin Release\n(GLP-1 & GIP)->Pancreatic α-cells DPP4 DPP-4 Enzyme Incretin Release\n(GLP-1 & GIP)->DPP4 Degradation ↑ Insulin Secretion\n(Glucose-Dependent) ↑ Insulin Secretion (Glucose-Dependent) Pancreatic β-cells->↑ Insulin Secretion\n(Glucose-Dependent) ↓ Glucagon Secretion ↓ Glucagon Secretion Pancreatic α-cells->↓ Glucagon Secretion Sitagliptin (R)-Sitagliptin Sitagliptin->DPP4 Inhibition Improved Glycemic Control Improved Glycemic Control ↑ Insulin Secretion\n(Glucose-Dependent)->Improved Glycemic Control ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion->↓ Hepatic Glucose Production ↓ Hepatic Glucose Production->Improved Glycemic Control

Caption: DPP-4 inhibition signaling pathway by Sitagliptin.

Stereoselectivity and the Role of this compound

Enantiomeric Activity: (R)- vs. (S)-Sitagliptin

Stereoisomerism is critical to the pharmacology of Sitagliptin. The therapeutic agent is the single (R)-enantiomer, which is a potent DPP-4 inhibitor.[3] The (S)-enantiomer exhibits significantly weaker inhibitory activity, rendering it therapeutically inactive.[13] This highlights the high degree of stereoselectivity of the DPP-4 enzyme's active site. While direct comparative IC50 values are not always reported due to the S-isomer's low activity, studies consistently show the R-isomer is responsible for the pharmacological effect.[3]

This compound as a Bioanalytical Tool

This compound contains four deuterium atoms, which increases its molecular weight without significantly altering its chemical properties. Its primary application is as an internal standard (IS) for the quantification of Sitagliptin in biological samples (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The use of a stable isotope-labeled IS like Sitagliptin-d4 is considered the gold standard in quantitative bioanalysis because:

  • It co-elutes chromatographically with the non-deuterated analyte (Sitagliptin).

  • It exhibits similar ionization efficiency and corrects for variations in sample extraction, handling, and matrix effects.[4]

  • Its distinct mass-to-charge ratio (m/z) allows it to be differentiated from the analyte by the mass spectrometer.[14]

The racemic form is often used for convenience and cost-effectiveness in synthesis, as the chromatographic separation of the analyte itself is typically achiral.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Sitagliptin.

Table 1: In Vitro DPP-4 Inhibition and Binding Kinetics of (R)-Sitagliptin

Parameter Value Enzyme Source Method Reference(s)
IC₅₀ ~18-19 nM Human Recombinant Fluorometric Assay [3][5][12]
8.6 ± 2.5 nM Human Plasma Fluorometric Assay [5]
k_on (M⁻¹s⁻¹) 1.1 x 10⁶ Human Recombinant Surface Plasmon Resonance [6]
k_off (s⁻¹) 2.5 x 10⁻³ Human Recombinant Surface Plasmon Resonance [6]
K_D (nM) 2.3 Human Recombinant Surface Plasmon Resonance [6]

IC₅₀: Half-maximal inhibitory concentration; k_on: Association rate constant; k_off: Dissociation rate constant; K_D: Equilibrium dissociation constant.

Table 2: Comparative Pharmacokinetic Parameters of Sitagliptin Enantiomers in Rats (Single 2.5 mg/kg Oral Dose of Racemate)

Parameter (R)-Sitagliptin (S)-Sitagliptin Reference(s)
C_max (µg/mL) 3.97 2.58 [15]
T_max (h) 4.0 4.0 [15]
AUC₀₋ₜ (µg*h/mL) 102.45 61.07 [15]

C_max: Maximum plasma concentration; T_max: Time to reach C_max; AUC₀₋ₜ: Area under the concentration-time curve from time zero to the last measurable concentration.

Table 3: Pharmacokinetic Parameters of (R)-Sitagliptin in Healthy Humans (Single Oral Doses)

Parameter Value Conditions Reference(s)
Bioavailability ~87% N/A [16]
T_max (h) 1 - 4 Fasting [16]
t½ (h) 8 - 14 N/A [11]
Plasma Protein Binding 38% N/A [16][17]
Renal Clearance (mL/min) ~388 N/A [11]
Excretion ~80% unchanged in urine N/A [11]

t½: Terminal half-life.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC₅₀ value of an inhibitor.[2][18][19][20]

Objective: To measure the concentration of Sitagliptin required to inhibit 50% of DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (Gly-Pro-aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Sitagliptin (test inhibitor) and solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[18][20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Sitagliptin in DMSO. Create a serial dilution series to test a range of concentrations.

    • Dilute the DPP-4 enzyme in cold assay buffer to the desired working concentration.

    • Prepare the H-Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): Add Assay Buffer and solvent.

    • Enzyme Control (100% Activity): Add Assay Buffer, diluted DPP-4 enzyme, and solvent.

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the Sitagliptin dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader (pre-set to 37°C) and measure the increase in fluorescence over time (e.g., for 30 minutes).[19]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each Sitagliptin concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Inhibitor wells) prep->plate incubate Pre-incubate Plate (10-15 min @ 37°C) plate->incubate add_sub Initiate Reaction (Add Substrate to all wells) incubate->add_sub read Measure Fluorescence Kinetics (30 min @ 37°C) add_sub->read analyze Data Analysis (Calculate Slopes, % Inhibition) read->analyze ic50 Determine IC₅₀ Value (Non-linear Regression) analyze->ic50 end End ic50->end

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.
Protocol 2: Bioanalytical Quantification via LC-MS/MS

This protocol describes the quantification of Sitagliptin in human plasma using Sitagliptin-d4 as an internal standard (IS).[4][14]

Objective: To accurately measure the concentration of Sitagliptin in plasma samples.

Materials:

  • Human plasma samples

  • Sitagliptin analytical standard and Sitagliptin-d4 (IS)

  • Extraction Solvent (e.g., methyl tert-butyl ether or acetonitrile)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.

    • Add a fixed amount of Sitagliptin-d4 (IS) solution to each tube.

    • Perform protein precipitation by adding a solvent like acetonitrile, or perform liquid-liquid extraction with a solvent like methyl tert-butyl ether.[4]

    • Vortex mix and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte and IS from endogenous plasma components on a C18 column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and 5 mM ammonium acetate).[4]

  • Mass Spectrometric Detection:

    • Analyze the column eluent using an ESI source in positive ionization mode.

    • Monitor the specific parent ion → product ion transitions for both Sitagliptin and Sitagliptin-d4 using Multiple Reaction Monitoring (MRM).

      • Sitagliptin: m/z 408.2 → 193.0[4] or 408.0 → 174.0[14]

      • Sitagliptin-d4: m/z 412.2 → 239.1[4] or 412.0 → 174.0[14]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Sitagliptin / Sitagliptin-d4).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Sitagliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.

start Start (Plasma Sample) add_is Add Internal Standard (Sitagliptin-d4) start->add_is extract Sample Extraction (Protein Precipitation or LLE) add_is->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge reconstitute Evaporate & Reconstitute in Mobile Phase centrifuge->reconstitute inject LC-MS/MS Injection reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (Positive ESI, MRM Mode) separate->detect quantify Quantification (Peak Area Ratio vs. Cal Curve) detect->quantify end End (Final Concentration) quantify->end

Caption: Workflow for LC-MS/MS Quantification of Sitagliptin.

Conclusion

Sitagliptin exerts its therapeutic effect through a well-defined mechanism as a potent, competitive, and reversible inhibitor of the DPP-4 enzyme. Its action is highly stereoselective, with the (R)-enantiomer being solely responsible for the pharmacological activity. The deuterated racemic form, this compound, is an indispensable tool in drug development and clinical pharmacology, enabling precise and accurate quantification in bioanalytical assays. A thorough understanding of its binding kinetics, molecular interactions, and the downstream physiological consequences of DPP-4 inhibition is fundamental for the continued research and development of this important class of antidiabetic agents.

References

An In-depth Technical Guide on the Isotopic Labeling and Stability of (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sitagliptin-d4, the deuterium-labeled analogue of Sitagliptin, is a critical tool in pharmaceutical research, primarily serving as an internal standard for quantitative bioanalytical assays.[1] Its structural similarity to the active pharmaceutical ingredient (API), coupled with its distinct mass, allows for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the isotopic labeling of this compound, its analytical characterization, and a detailed examination of its stability under various stress conditions. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this stable isotope-labeled compound.

Introduction to Sitagliptin and Isotopic Labeling

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[2] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a fundamental technique in drug metabolism and pharmacokinetic (DMPK) studies.[3] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The resulting deuterated compounds are chemically identical to their parent drug but possess a higher mass, which can be readily distinguished by mass spectrometry (MS).[4] this compound is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of sitagliptin quantification in biological samples.[5]

Isotopic Labeling of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the sitagliptin molecule. Based on available literature, the deuterium atoms are typically incorporated into the piperazine ring of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][6][7]triazolo[4,3-a]pyrazine.

Synthesis of Key Deuterated Intermediate

A plausible synthetic route for the deuterated key intermediate involves the use of deuterated starting materials. One potential method involves the reaction of 2-chloropyrazine with hydrazine hydrate, followed by reactions with trifluoroacetic anhydride and methanesulfonic acid. The subsequent reduction of a precursor molecule is performed in a high-pressure kettle using a palladium/carbon catalyst in a deuterated solvent like ethanol-d6 or by using deuterium gas, leading to the formation of the deuterated triazolopyrazine core.

A general, non-deuterated synthesis of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][6][7]triazolo[4,3-a]pyrazine hydrochloride, is outlined below. The adaptation for deuterium labeling would involve the use of deuterated reagents or solvents at the appropriate steps.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][6][7]triazolo[4,3-a]pyrazine Hydrochloride (Non-Deuterated)

This synthesis involves a multi-step process starting from 2-chloropyrazine and hydrazine hydrate.[6] The subsequent cyclization and reduction steps lead to the desired triazolopyrazine core structure. A detailed experimental procedure can be found in various chemical synthesis literature.[2][6][8]

Final Assembly of this compound

The deuterated triazolopyrazine intermediate is then coupled with the side chain, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or a suitable derivative, to form the final this compound molecule. This final coupling step is a standard amide bond formation reaction.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

ParameterMethodTypical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC)≥98%
Isotopic Purity Mass Spectrometry (MS)≥99% isotopic enrichment
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the expected structure
Isotopic Purity Assessment by Mass Spectrometry

The isotopic enrichment of this compound is a critical parameter and is determined by mass spectrometry.[9] The analysis involves comparing the ion intensities of the deuterated molecule (M+4) with the unlabeled (M+0) and partially labeled species. High-resolution mass spectrometry (HRMS) is often employed for this purpose to achieve accurate mass measurements and resolve isotopic peaks.[10]

Stability of this compound

While specific stability data for this compound is not extensively available in the public domain, comprehensive forced degradation studies on non-deuterated sitagliptin provide a strong indication of its stability profile. The C-D bond is stronger than the C-H bond, which may impart slightly greater stability to the deuterated compound under certain conditions, a phenomenon known as the kinetic isotope effect. However, for practical purposes, the degradation pathways are expected to be identical.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11] The following sections detail the typical conditions used for the forced degradation of sitagliptin.

Summary of Forced Degradation Studies on Sitagliptin

The stability of sitagliptin has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/ConditionDurationTemperatureExtent of Degradation
Acidic Hydrolysis 1N HCl24 hoursRefluxSignificant Degradation[7]
Basic Hydrolysis 1N NaOH3 hoursRoom TemperatureSignificant Degradation[7]
Oxidative Degradation 6% H₂O₂Not specifiedNot specifiedSignificant Degradation[12]
Thermal Degradation Dry Heat48 hours105°CModerate Degradation[7]
Photolytic Degradation UV light (200 Watt/m²)18 hoursRoom TemperatureModerate Degradation[12]
Major Degradation Products

Under acidic and oxidative stress, sitagliptin is known to degrade into several products. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of the triazolopyrazine intermediate and the butanoic acid side chain. Further degradation products can also be formed under more strenuous conditions.[13][14] The structures of these degradants are typically elucidated using LC-MS/MS and NMR spectroscopy.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on sitagliptin, which can be adapted for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in a gradient or isocratic mode
Flow Rate 1.0 mL/min
Detection UV at 268 nm
Column Temperature 30°C
Forced Degradation Protocols

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl and reflux for 24 hours. Cool the solution and neutralize with 1N NaOH.[7]

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 3 hours. Neutralize the solution with 1N HCl.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature for a specified period.[12]

  • Thermal Degradation: Expose the solid drug powder to a temperature of 105°C for 48 hours.[7]

  • Photolytic Degradation: Expose the solid drug powder to UV light (200 Watt/m²) for 18 hours in a photostability chamber.[12]

After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the stability-indicating HPLC method.

Visualizations

Signaling Pathway of Sitagliptin

Sitagliptin_Pathway cluster_0 Bloodstream cluster_1 Pancreas cluster_2 Systemic Effect Ingestion Food Intake Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Beta_Cells β-Cells Incretins->Beta_Cells stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin This compound Sitagliptin->DPP4 inhibits Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Insulin->Hepatic_Glucose inhibits Glucagon->Hepatic_Glucose stimulates Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose contributes to

Caption: Mechanism of action of Sitagliptin in regulating blood glucose levels.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis Start Prepare Stock Solution of This compound (1 mg/mL) Acid Acid Hydrolysis (1N HCl, Reflux, 24h) Start->Acid Base Base Hydrolysis (1N NaOH, RT, 3h) Start->Base Oxidation Oxidation (6% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (105°C, 48h) Start->Thermal Photo Photolytic Degradation (UV light, 18h) Start->Photo Neutralize Neutralization (for Acid/Base samples) Acid->Neutralize Base->Neutralize Dilute Dilution with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into Stability-Indicating HPLC-UV/MS System Dilute->HPLC Data Data Acquisition and Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of sitagliptin in biological matrices. This guide has provided a detailed overview of its isotopic labeling, analytical characterization, and stability profile based on extensive studies of the non-deuterated form. The provided experimental protocols for forced degradation studies serve as a robust framework for researchers to assess the stability of sitagliptin and its deuterated analogue. A thorough understanding of these technical aspects is crucial for the successful implementation of this compound as an internal standard in regulated bioanalysis and other research applications. Further studies directly evaluating the stability of this compound would be beneficial to confirm the inferences drawn from the non-deuterated compound.

References

A Technical Guide to (Rac)-Sitagliptin-d4: Properties, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-Sitagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document details its chemical and physical properties, mechanism of action, relevant signaling pathways, and standardized experimental protocols for its analysis.

Core Compound Data

This compound is the deuterated form of racemic Sitagliptin. The inclusion of deuterium isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.[1] Below is a summary of its key quantitative data.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 1620233-76-2[1][2]1620233-77-3[], 2749855-96-5[4][5]
Molecular Formula C₁₆H₉D₄F₆N₅O[1]C₁₆H₁₁D₄F₆N₅O · HCl or C₁₆H₁₂D₄ClF₆N₅O[]
Molecular Weight 409.32 g/mol [1]447.8 g/mol [4] or 411.34 g/mol []

Mechanism of Action: DPP-4 Inhibition

Sitagliptin, and by extension its deuterated form, functions as a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[6] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[7][9] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells.[6][8][10] The overall effect is improved glycemic control in patients with type 2 diabetes mellitus.[7][8]

cluster_0 Physiological Response to Food Intake cluster_1 Sitagliptin's Point of Intervention cluster_2 Downstream Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin ↑ Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Glucagon ↓ Glucagon Release Incretin Release (GLP-1, GIP)->Glucagon Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits DPP4->Incretin Release (GLP-1, GIP) Degrades Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Production

Primary signaling pathway of Sitagliptin.

Additional Signaling Pathways

Beyond its primary role in glycemic control, research suggests that Sitagliptin may influence other signaling pathways, indicating potential pleiotropic effects.

TGF-β1/Smad Pathway

Studies have indicated that Sitagliptin may ameliorate diabetic nephropathy by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[11] This pathway is a key mediator of renal fibrosis. By blocking this pathway, Sitagliptin could potentially reduce the progression of kidney damage associated with diabetes.[11]

Sitagliptin Sitagliptin TGFB1 TGF-β1 Sitagliptin->TGFB1 Inhibits Smad Smad Signaling TGFB1->Smad Activates Fibrosis Renal Fibrosis Smad->Fibrosis Promotes

Inhibition of the TGF-β1/Smad pathway.

ERK1/2 MAPK Pathway

Sitagliptin has also been shown to attenuate high glucose-induced alterations in vascular smooth muscle cells by inhibiting the ERK1/2 MAPK signal pathway.[12][13] This suggests a potential role for Sitagliptin in mitigating vascular complications associated with diabetes.

HighGlucose High Glucose ERK12 p-ERK1/2 HighGlucose->ERK12 Activates VSMC VSMC Proliferation, Migration, Calcification ERK12->VSMC Promotes Sitagliptin Sitagliptin Sitagliptin->ERK12 Inhibits cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Substrate - Buffers - Test Compounds - this compound Plate Pipette into 96-well plate: - Blanks - Enzyme Controls - Test Wells - Positive Controls Reagents->Plate Incubate Add Substrate Incubate at 37°C Plate->Incubate Read Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) Incubate->Read Analyze Calculate % Inhibition Determine IC₅₀ Read->Analyze

References

A Researcher's Guide to Commercial (Rac)-Sitagliptin-d4: Sourcing and Application for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in bioanalytical studies. This guide provides an in-depth overview of commercially available (Rac)-Sitagliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. This document outlines key technical specifications from various suppliers, details a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides a logical framework for supplier selection.

This compound is a critical tool for pharmacokinetic, drug metabolism, and bioequivalence studies of Sitagliptin, a widely prescribed medication for type 2 diabetes.[][2] By incorporating a stable isotope label, this internal standard exhibits nearly identical physicochemical properties to the parent drug, ensuring similar behavior during sample preparation and analysis, which is crucial for correcting matrix effects and improving the accuracy and precision of analytical methods.[3][4]

Commercial Supplier Landscape

A number of chemical suppliers provide this compound for research purposes. The selection of a suitable supplier is a critical step that depends on several factors, including the required purity, isotopic enrichment, available documentation (e.g., Certificate of Analysis), and intended application. Below is a summary of the technical data for this compound from several commercial vendors.

Data Presentation: Comparison of Commercial this compound Specifications
SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentForm
BOC Sciences (Rac)-Sitagliptin-[d4] hydrochloride1620233-77-3C₁₆H₁₂D₄ClF₆N₅O411.3499% by HPLC[]Not SpecifiedLight Brown Solid[]
Clinivex rac-Sitagliptin-d4 HCl2749855-96-5C₁₆H₁₁D₄F₆N₅O·HClNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sussex Research Laboratories Inc. SI1900501620233-77-3 (rac)C₁₆H₁₁D₄F₆N₅O·HCl447.81>95% (HPLC)[5]>95%[5]Not Specified
Axios Research rac-Sitagliptin-d4 HClNot SpecifiedNot SpecifiedNot SpecifiedFully characterizedNot SpecifiedNot Specified
Pharmaffiliates PA STI 0890752749855-96-5C₁₆H₁₂D₄ClF₆N₅O447.8Not SpecifiedNot SpecifiedNot Specified
MedchemExpress This compound (HY-132489S)1620233-76-2C₁₆H₉D₄F₆N₅O409.32Not SpecifiedNot SpecifiedNot Specified
ESS Chem Co. Sitagliptin-D4 Hydrochloride (ESS0305)486460-32-6 (unlabelled)C₁₆H₁₂D₄ClF₆N₅O447.8099.3% by HPLC[6]99% atom D[6]White solid[6]
LGC Standards rac-Sitagliptin-d4 Hydrochloride (TRC-S490992)1620233-77-3C₁₆H₁₁D₄F₆N₅O·HCl447.8Not SpecifiedNot SpecifiedNeat

Note: This table is a summary of publicly available information and may not reflect the most current specifications. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.

Logical Workflow for Supplier Selection

The process of selecting a commercial supplier for a critical reagent like this compound should be systematic to ensure the quality and reliability of research data. The following diagram illustrates a logical workflow for this process.

A logical workflow for selecting a commercial supplier of this compound.

Experimental Protocols: Application in LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Sitagliptin in biological matrices such as plasma and urine.[3][7] The following is a generalized experimental protocol synthesized from published methods.[3][7]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Sitagliptin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3] Store these solutions at -20°C.

  • Working Solutions: Prepare serial dilutions of the Sitagliptin stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.[3] The this compound working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological sample (e.g., human plasma), add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile or methanol (typically 3 volumes of the sample volume).

  • Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[3]

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[3][7] The separation can be achieved using either an isocratic or gradient elution.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[3]

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions for Sitagliptin and this compound are monitored.

      • Sitagliptin: m/z 408.1 → 235.1 (example transition)

      • This compound: m/z 412.1 → 239.1 (example transition)[3]

Data Analysis
  • The peak area ratios of the analyte (Sitagliptin) to the internal standard (this compound) are calculated.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • The concentration of Sitagliptin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of Sitagliptin in a biological matrix using this compound as an internal standard.

Experimental_Workflow Prep Prepare Stock & Working Solutions (Sitagliptin & Sitagliptin-d4) Spike Spike Sample with IS (this compound) Prep->Spike Sample Sample Collection (e.g., Plasma) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing & Quantification (Peak Area Ratio vs. Concentration) LCMS->Data

A typical experimental workflow for bioanalysis using this compound.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Sitagliptin in complex biological matrices. This guide provides a foundational understanding of the commercial landscape for this deuterated internal standard, a structured approach to supplier selection, and a detailed, generalized protocol for its application in LC-MS/MS-based bioanalysis. By carefully considering the technical specifications of the commercially available products and adhering to a robust experimental workflow, researchers can enhance the reliability and reproducibility of their bioanalytical data.

References

The Deuterium Kinetic Isotope Effect in Action: A Prospective Pharmacokinetic Profile of Deuterated Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into pharmaceutical agents, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic profiles. This "deuterium switch" can lead to improved metabolic stability, reduced clearance, and an extended half-life, potentially translating to more favorable dosing regimens and improved patient outcomes. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. While highly effective, its pharmacokinetic profile is characterized by primary elimination via renal excretion with minor metabolic contributions. This whitepaper explores the theoretical pharmacokinetic profile of a deuterated form of sitagliptin. Although no deuterated sitagliptin therapeutic is currently in advanced clinical development, this guide synthesizes the known pharmacokinetic parameters of sitagliptin with the established principles of the kinetic isotope effect to project the anticipated properties of a deuterated analog. Detailed experimental protocols for comparative analysis and visualizations of metabolic pathways and experimental workflows are provided to serve as a comprehensive resource for researchers in this domain.

Introduction to Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can significantly alter the rate of bond cleavage by metabolic enzymes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), stems from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the breaking of a C-D bond proceed at a slower rate. This can lead to a decrease in the rate of drug metabolism, resulting in a lower clearance, a longer plasma half-life, and increased systemic exposure (AUC).

Pharmacokinetic Profile of Sitagliptin

Sitagliptin is a well-characterized DPP-4 inhibitor with predictable pharmacokinetics. It is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 87%.[1] Metabolism is a minor elimination pathway for sitagliptin, with about 79% of the drug excreted unchanged in the urine.[1] The limited metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C8.[2][3] The primary route of elimination is renal excretion, involving active tubular secretion.[4]

Table 1: Summary of Sitagliptin Pharmacokinetic Parameters in Healthy Adults
ParameterValueReference(s)
Time to Maximum Concentration (Tmax) 1-4 hours[5]
Absolute Bioavailability ~87%[1]
Plasma Protein Binding ~38%[5]
Volume of Distribution (Vdss) ~198 L[5]
Terminal Half-life (t1/2) ~12.4 hours[5]
Metabolism Minor (~16% of dose)[2][5]
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C8 (minor)[2][3]
Primary Route of Excretion Renal (~87% unchanged)[4][6]
Renal Clearance ~350 mL/min[5]

Projected Pharmacokinetic Profile of Deuterated Sitagliptin

Given that sitagliptin undergoes limited metabolism, the impact of deuteration would be less pronounced compared to a drug that is extensively metabolized. However, strategic deuteration at the sites of metabolism could still yield a discernible and potentially advantageous alteration of its pharmacokinetic profile. A patent for a deuterium-labeled sitagliptin (sitagliptin-D4) for metabolic research has been filed, indicating specific sites of interest for deuteration.[7]

Table 2: Comparative Pharmacokinetic Profile of Sitagliptin and Projected Deuterated Sitagliptin
ParameterSitagliptin (Reported)Deuterated Sitagliptin (Projected)Rationale for Projection
Tmax (hours) 1-41-4Absorption is unlikely to be affected by deuteration.
Absolute Bioavailability (%) ~87~87Unlikely to be significantly altered as first-pass metabolism is not a major factor.
Plasma Protein Binding (%) ~38~38Deuteration does not typically alter protein binding.
Volume of Distribution (Vdss) (L) ~198~198Unlikely to be significantly affected by deuteration.
Terminal Half-life (t1/2) (hours) ~12.4> 12.4Slower metabolism would lead to reduced clearance and a longer half-life.
Metabolism (% of dose) ~16< 16The kinetic isotope effect would slow the rate of metabolic reactions.
Primary Route of Excretion Renal (~87% unchanged)Renal (>87% unchanged)With reduced metabolism, a greater fraction would be excreted unchanged.
Total Clearance ReducedA decrease in metabolic clearance would lower the total body clearance.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sitagliptin

The metabolism of sitagliptin, although a minor route of elimination, involves several pathways including N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation followed by cyclization.[2][8] CYP3A4 and CYP2C8 are the primary enzymes involved in the oxidative metabolism.[2]

cluster_enzymes Metabolizing Enzymes Sitagliptin Sitagliptin Metabolites Metabolites Sitagliptin->Metabolites Metabolism (~16%) Excretion Excretion Sitagliptin->Excretion Renal Excretion (~87% unchanged) Metabolites->Excretion Renal/Fecal Elimination CYP3A4 CYP3A4 CYP3A4->Metabolites CYP2C8 CYP2C8 CYP2C8->Metabolites UGTs UGTs/Sulfotransferases UGTs->Metabolites

Metabolic pathways of Sitagliptin.

Experimental Workflow for Comparative Pharmacokinetic Study

A crossover study in healthy volunteers would be the standard approach to compare the pharmacokinetics of sitagliptin and its deuterated analog.

Start Healthy Volunteer Recruitment Screening Screening and Informed Consent Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Deuterated Sitagliptin Randomization->GroupA GroupB Group B: Sitagliptin Randomization->GroupB Dosing1 Period 1: Dosing GroupA->Dosing1 GroupB->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Crossover Dosing Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Analysis LC-MS/MS Bioanalysis Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison

Workflow for a crossover pharmacokinetic study.

Detailed Experimental Protocols

Comparative Pharmacokinetic Study in Healthy Volunteers
  • Study Design: A randomized, double-blind, two-period, crossover study in healthy adult volunteers.

  • Subjects: A sufficient number of healthy male and female subjects, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

  • Treatment:

    • Test Product: Single oral dose of deuterated sitagliptin.

    • Reference Product: Single oral dose of sitagliptin.

  • Procedure:

    • Following an overnight fast, subjects will be randomized to receive either the test or reference product.

    • Blood samples (e.g., 5 mL) will be collected into EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[9]

    • Plasma will be separated by centrifugation and stored at -70°C until analysis.

    • After a washout period of at least 7 days, subjects will receive the alternate treatment.

  • Bioanalysis: Plasma concentrations of sitagliptin and deuterated sitagliptin will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, and clearance.

Bioanalytical Method for Sitagliptin Quantification in Plasma
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of the transitions for sitagliptin and an internal standard (e.g., a stable isotope-labeled version of sitagliptin).[12]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

While a deuterated version of sitagliptin for therapeutic use has not been extensively reported in the public domain, the principles of the deuterium kinetic isotope effect suggest that such a modification could subtly but favorably alter its pharmacokinetic profile. By targeting the known minor metabolic pathways, deuteration is projected to decrease the metabolic clearance of sitagliptin, leading to a longer half-life and increased overall exposure. The primary renal excretion pathway would likely remain dominant. The in-depth experimental protocols and workflows provided in this guide offer a robust framework for the preclinical and clinical evaluation of a deuterated sitagliptin analog. Further research into this area could unlock new therapeutic possibilities for this important class of antidiabetic agents.

References

The Gold Standard in Bioanalysis: Rationale for Employing d4-Labeled Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, the use of a stable isotope-labeled (SIL) internal standard, specifically d4-Sitagliptin, has become the benchmark for robust and high-quality data. This technical guide delves into the core rationale for its use, supported by quantitative data and detailed experimental protocols.

The fundamental advantage of using a stable isotope-labeled internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] D4-Sitagliptin, where four hydrogen atoms are replaced by deuterium, behaves almost identically to Sitagliptin during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This co-eluting nature ensures that any variations encountered during the analytical process, such as extraction inconsistencies or matrix-induced ion suppression or enhancement, affect both the analyte and the internal standard to the same degree.[1][4] This proportional tracking allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant, regardless of these variations.[1]

The use of SIL internal standards like d4-Sitagliptin is widely recognized to reduce the variability in mass spectrometry results, leading to improved accuracy and precision in the analysis of both small and large molecules.[4]

Superior Performance Metrics with d4-Sitagliptin

The utilization of d4-Sitagliptin as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sitagliptin in human plasma has demonstrated exceptional performance. The following tables summarize the validation parameters from a highly sensitive and rapid LC-MS/MS assay.[5][6]

Validation Parameter Performance Value
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL
Caption: Linearity and Sensitivity of the LC-MS/MS method for Sitagliptin using d4-Sitagliptin as an internal standard.
Quality Control Sample Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC (15 ng/mL)1.52105.949.8797.20
Medium QC (150 ng/mL)3.7295.701.81100.23
High QC (800 ng/mL)1.85100.113.45101.54
Caption: Precision and Accuracy data for the quantification of Sitagliptin.[6]
Analyte Concentration Level Mean Recovery (%) Precision of Recovery (%CV)
SitagliptinLow QC (15 ng/mL)79.515.22
SitagliptinMedium QC (150 ng/mL)83.201.69
SitagliptinHigh QC (800 ng/mL)82.882.54
d4-Sitagliptin (IS)250 ng/mL83.422.91
Caption: Extraction recovery of Sitagliptin and d4-Sitagliptin from human plasma.[7]
Analyte Concentration Level Matrix Effect (%) Precision of Matrix Effect (%CV)
SitagliptinLow QC (15 ng/mL)107.301.38
SitagliptinHigh QC (800 ng/mL)104.646.42
d4-Sitagliptin (IS)250 ng/mL103.042.59
Caption: Assessment of matrix effects on the ionization of Sitagliptin and d4-Sitagliptin.[7]

The data clearly indicates that d4-Sitagliptin effectively compensates for potential matrix effects, with values close to 100% and low coefficients of variation, signifying minimal and consistent ionization interference.[7] Furthermore, the recovery of d4-Sitagliptin is consistent and comparable to that of Sitagliptin, a critical attribute for a reliable internal standard.[7]

Experimental Protocol: Quantification of Sitagliptin in Human Plasma

The following is a detailed methodology for a validated LC-MS/MS assay for the precise measurement of Sitagliptin concentrations in human plasma, utilizing d4-Sitagliptin as the internal standard.[5][7][8]

1. Plasma Sample Preparation:

  • A 100 μL aliquot of human plasma is used.

  • Addition of the internal standard, d4-Sitagliptin.

  • Liquid-liquid extraction is performed using methyl tert-butyl ether (MTBE).

2. Chromatographic Conditions:

  • LC System: A highly sensitive LC-MS/MS system.

  • Column: Kinetex® C18 column.

  • Mobile Phase: An isocratic elution with a 1:1 mixture of 5 mM ammonium acetate (containing 0.04% formic acid) and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Total Run Time: Under 2 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[5][8]

    • d4-Sitagliptin (IS): m/z 412.2 → 239.1[5][8]

Visualizing the Rationale and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows.

Rationale_for_SIL_IS cluster_Problem Analytical Challenges in Bioanalysis cluster_Solution Solution cluster_Mechanism Mechanism of Action cluster_Outcome Outcome Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) SIL_IS Use of Stable Isotope-Labeled Internal Standard (d4-Sitagliptin) Matrix_Effect->SIL_IS Mitigates Sample_Prep_Var Sample Preparation Variability Sample_Prep_Var->SIL_IS Compensates for Instrument_Drift Instrumental Drift Instrument_Drift->SIL_IS Corrects for Identical_Properties Near-Identical Physicochemical Properties to Analyte SIL_IS->Identical_Properties Co_Elution Co-elution with Analyte Identical_Properties->Co_Elution Ratio_Measurement Ratio of Analyte to IS is Measured Co_Elution->Ratio_Measurement Accurate_Quant Accurate and Precise Quantification Ratio_Measurement->Accurate_Quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Bioanalytical_Workflow Start Start: Biological Sample (e.g., Human Plasma) Add_IS Spike with d4-Sitagliptin (Internal Standard) Start->Add_IS Extraction Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->Extraction LC_Separation LC Separation (Kinetex® C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio of Analyte/IS) MS_Detection->Data_Analysis Result Final Concentration of Sitagliptin Data_Analysis->Result

Caption: Experimental workflow for Sitagliptin quantification.

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones like GLP-1 and GIP.[6][9] By blocking this enzyme, Sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to better glycemic control in patients with type 2 diabetes.[6][9]

References

(Rac)-Sitagliptin-d4 vs. Non-Deuterated Sitagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of (Rac)-Sitagliptin-d4 and its non-deuterated counterpart, Sitagliptin. The document is structured to offer a deep dive into the core chemical and pharmacological aspects of these compounds, with a focus on data presentation, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Sitagliptin and the Role of Deuteration

Sitagliptin is an oral antihyperglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] By inhibiting the DPP-4 enzyme, Sitagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.[2][3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of a drug.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7][8] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[7][9]

This compound is a deuterated version of Sitagliptin. While it is commonly used as an internal standard in bioanalytical methods for the quantification of Sitagliptin due to its similar chemical properties and distinct mass,[10][11][12] this guide will also explore the theoretical implications of its deuteration on its potential as a therapeutic agent.

It is crucial to note that while extensive data exists for non-deuterated Sitagliptin, publicly available literature does not currently contain direct comparative studies on the pharmacokinetics, pharmacodynamics, or metabolic stability of this compound versus Sitagliptin. Therefore, the comparison presented for this compound is largely based on theoretical principles of the kinetic isotope effect.

Core Compound Properties

The fundamental properties of both compounds are summarized below. The data for this compound is based on available information for the deuterated hydrochloride salt.

PropertyNon-Deuterated SitagliptinThis compoundReference(s)
Chemical Name (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine(Rac)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl-d4)-4-(2,4,5-trifluorophenyl)butan-1-one[2][11]
Molecular Formula C₁₆H₁₅F₆N₅OC₁₆H₁₁D₄F₆N₅O[2][15]
Molar Mass 407.32 g/mol 411.34 g/mol [2][11]
Appearance Information not readily availableLight Brown Solid[11]
Solubility Soluble in DMSO, Ethyl Acetate, MethanolSoluble in DMSO, Ethyl Acetate, Methanol[11]
Storage Information not readily availableStore at 2-8°C[11]

Pharmacokinetics: A Comparative Overview

The following table summarizes the known pharmacokinetic parameters of non-deuterated Sitagliptin and the theoretically expected impact of deuteration on this compound.

ParameterNon-Deuterated SitagliptinThis compound (Theoretical)Reference(s)
Bioavailability ~87%Potentially similar or slightly increased[16]
Time to Peak Plasma Concentration (Tmax) 1-4 hoursPotentially delayed[17]
Plasma Protein Binding ~38%Expected to be similar[16]
Metabolism Limited metabolism, primarily via CYP3A4 and CYP2C8Potentially reduced rate of metabolism[18]
Elimination Half-Life 8-14 hoursPotentially prolonged[13][17]
Excretion ~87% renal (unchanged), ~13% fecalPotentially increased proportion of unchanged drug in urine[16][18]

Experimental Protocols

Synthesis of Sitagliptin Phosphate Monohydrate

While various synthetic routes for Sitagliptin have been developed, a common strategy involves the coupling of key intermediates followed by deprotection and salt formation.[1][3][13]

Illustrative Synthesis Steps:

  • Preparation of the β-amino acid derivative: (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral intermediate. Its synthesis can be achieved through various methods, including asymmetric hydrogenation.[1][3]

  • Preparation of the triazolopyrazine moiety: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][13][14]triazolo[4,3-a]pyrazine hydrochloride is another crucial building block.[19]

  • Coupling Reaction: The β-amino acid derivative and the triazolopyrazine moiety are coupled using a suitable coupling agent (e.g., EDC, HOBT) in the presence of a base (e.g., DIPEA).[1]

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the free base of Sitagliptin.

  • Salt Formation: The free base is treated with phosphoric acid in a suitable solvent system (e.g., isopropanol/water) to form Sitagliptin phosphate monohydrate. The product is then isolated by filtration and drying.[1][20]

Bioanalytical Method for Sitagliptin in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sitagliptin in human plasma, often utilizing Sitagliptin-d4 as an internal standard.[10][11]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add the internal standard solution (this compound).

    • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).[12]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex, Gemini C18, 3µ, 100x4.6mm).[12]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium formate with formic acid, pH 3.5).[10][12]

    • Flow Rate: Typically around 0.8 mL/min.[12]

    • Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sitagliptin: m/z 408.2 → 235.1[21]

      • Sitagliptin-d4 (Internal Standard): m/z 412.2 → 239.1[10]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

    • The concentration of Sitagliptin in the unknown samples is determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Sitagliptin's Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

The following diagram illustrates the signaling pathway affected by Sitagliptin.

Sitagliptin_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion (from α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Bioanalysis_Workflow Start Plasma Sample Collection Spiking Spike with Internal Standard (this compound) Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Result Concentration Determination Data_Processing->Result

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of (Rac)-Sitagliptin-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sitagliptin in human plasma, utilizing its deuterated stable isotope-labeled internal standard, (Rac)-Sitagliptin-d4. The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sitagliptin is an oral hypoglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Consequently, elevated levels of active incretins stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[3][4]

Accurate and reliable quantification of Sitagliptin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[5] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Sitagliptin in human plasma.

Experimental

Materials and Reagents
  • Sitagliptin reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Kinetex® C18 (specific dimensions to be optimized)

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Sitagliptin and the internal standard from human plasma.[6][7]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Kinetex® C18, 2.6 µm, 100 x 2.1 mm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Isocratic at 50% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: 3 minutes

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterSitagliptinThis compound (IS)
Ionization ModeESI PositiveESI Positive
Q1 Mass (m/z)408.2412.2
Q3 Mass (m/z)235.1239.1
Dwell Time (ms)100100
Collision Energy (V)3535
Declustering Potential (V)8080
Entrance Potential (V)1010
Collision Cell Exit Potential (V)1212

Results and Discussion

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity:

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL for Sitagliptin in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Sitagliptin1.00 - 1000>0.99

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3.004.5102.35.1101.5
MQC1503.298.73.899.2
HQC8002.8101.53.1100.8

Recovery:

The extraction recovery of Sitagliptin and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteLQC (%)MQC (%)HQC (%)
Sitagliptin85.288.186.5
This compound-87.3-

Signaling Pathway

Sitagliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Intake L_Cell Intestinal L-Cells Food->L_Cell stimulates GLP1_GIP Active Incretins (GLP-1 & GIP) L_Cell->GLP1_GIP releases Beta_Cells β-Cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Release (Glucose-dependent) Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon HGP Hepatic Glucose Production Insulin->HGP inhibits Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose decreases Glucagon->HGP stimulates HGP->Blood_Glucose increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of Sitagliptin.

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample 1. Human Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE 3. Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_IS->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. Liquid Chromatography Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Quantification of Sitagliptin Calibration->Quantification

Caption: Experimental workflow for Sitagliptin analysis.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Sitagliptin in human plasma using this compound as an internal standard. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for routine analysis in a bioanalytical laboratory, particularly for supporting pharmacokinetic studies. The method demonstrates excellent performance characteristics that meet the regulatory requirements for bioanalytical method validation.

References

Application Note and Protocol: (Rac)-Sitagliptin-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of (Rac)-Sitagliptin-d4 as an internal standard (IS) in the quantitative bioanalysis of sitagliptin in biological matrices, particularly human plasma. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for pharmacokinetic and bioequivalence studies.[1][2][3][4]

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[5][6] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin release and reducing glucagon levels in a glucose-dependent manner.[2][3][6] Accurate quantification of sitagliptin in biological samples is crucial for pharmacokinetic assessments.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice, as it closely mimics the analyte during sample preparation and analysis, correcting for variability.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as the internal standard.

Table 1: Linearity and Sensitivity [1][3]

ParameterValue
Linearity Range2.002 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)2.002 - 5 ng/mL

Table 2: Precision and Accuracy [3]

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC (15 ng/mL)1.52105.949.8797.20
Medium QC (150 ng/mL)3.7295.701.81100.23
High QC (800 ng/mL)2.5598.413.4599.54

Table 3: Recovery [2]

AnalyteConcentration LevelAverage Recovery (%)
SitagliptinLow79.51
SitagliptinMedium83.20
SitagliptinHigh81.75
This compound-83.42

Experimental Protocols

This section details the methodologies for two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), followed by the LC-MS/MS analysis protocol.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of sitagliptin in human plasma.[1][2]

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike with the appropriate volume of this compound internal standard solution.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is an alternative rapid sample preparation technique.[7]

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard solution.

  • Add 1 mL of acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 6,000 rpm for 5 minutes at 5°C.[7]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of sitagliptin and this compound.

Liquid Chromatography Conditions: [1][2][5]

ParameterCondition 1Condition 2
Column Kinetex® C18Phenomenex, Gemini C18, 3µ, 100x4.6mm
Mobile Phase 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile50:50 (v/v) acetonitrile and 5mM ammonium formate (pH 3.5)
Flow Rate 0.2 mL/min0.8 mL/min
Elution Mode IsocraticIsocratic
Column Temperature -35±1°C
Injection Volume 10 µL-
Run Time < 2.2 minutes~2.2 minutes

Mass Spectrometry Conditions: [1][2][5]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Sitagliptin) Q1: 408.000 -> Q3: 174.000 or Q1: 408.2 -> Q3: 193.0
MRM Transition (this compound) Q1: 412.000 -> Q3: 174.000 or Q1: 412.2 -> Q3: 239.1
Ion Source Temperature Instrument Dependent
Collision Energy Instrument Dependent

Visualizations

Signaling Pathway of Sitagliptin

Sitagliptin Signaling Pathway cluster_0 Glucose Homeostasis Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Active Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of Sitagliptin in regulating blood glucose levels.

Experimental Workflow for Bioanalysis

Bioanalytical Workflow cluster_workflow Bioanalytical Workflow for Sitagliptin Quantification SampleCollection 1. Plasma Sample Collection (K2EDTA) Spiking 2. Internal Standard Spiking (this compound) SampleCollection->Spiking Extraction 3. Sample Preparation (LLE or PPT) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing (Peak Integration) Analysis->DataProcessing Quantification 6. Quantification (Calibration Curve) DataProcessing->Quantification Reporting 7. Reporting Results Quantification->Reporting

Caption: A typical workflow for the bioanalysis of sitagliptin using an internal standard.

References

Application Notes & Protocols for (Rac)-Sitagliptin-d4 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-Sitagliptin-d4 is a deuterated form of Sitagliptin, an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Sitagliptin in biological matrices such as plasma.[1][2][3] Accurate and reliable quantification of Sitagliptin is crucial for pharmacokinetic and bioequivalence studies.[1][4] This document provides detailed application notes and protocols for the most common sample preparation techniques for this compound in plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[5][6] The three main techniques discussed are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][7]

Sample Preparation Techniques Overview

Several techniques are employed for the extraction of Sitagliptin and its deuterated internal standard from plasma. The choice of method depends on factors such as the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.

  • Protein Precipitation (PP): This is a simple and rapid method that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[6] It is a high-throughput and cost-effective technique.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[2][3]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2][8]

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This protocol describes a simple and rapid protein precipitation method using acetonitrile.

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound solution (as internal standard)

  • Acetonitrile (HPLC or LC-MS grade)[6]

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.[6]

  • Internal Standard Spiking: In a clean microcentrifuge tube, add 100 µL of the plasma sample. Spike the plasma with the appropriate working concentration of the this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma is commonly used).[9]

  • Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.[6] To further reduce matrix effects from phospholipids, the supernatant can be passed through a Hybrid-SPE-PPT plate.[5][10]

Workflow Diagram:

PP_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) plasma->is precipitant 3. Add Acetonitrile (300 µL) is->precipitant vortex 4. Vortex (1 min) precipitant->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol details an LLE method using methyl tert-butyl ether (MTBE) as the extraction solvent.[1][2]

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound solution (as internal standard)

  • Methyl tert-butyl ether (MTBE) (HPLC or LC-MS grade)[1]

  • 50 mM Disodium hydrogen phosphate solution[3]

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)[3]

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: In a clean microcentrifuge tube, add 100 µL of the plasma sample.[1][2] Spike with the working concentration of this compound.

  • Alkalinization: Add 200 µL of 50 mM disodium hydrogen phosphate solution to the plasma sample to alkalinize it.[3]

  • Extraction: Add 1 mL of MTBE to the tube.[1]

  • Mixing: Cap the tube and vortex for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 400 µL of the reconstitution solvent.[3] Vortex for 1 minute.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is alkalinize 3. Add Disodium Hydrogen Phosphate (200 µL) is->alkalinize extraction 4. Add MTBE (1 mL) alkalinize->extraction vortex 5. Vortex (5 min) extraction->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 7. Collect Organic Layer centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Solvent evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general SPE procedure. Specific sorbents and solvents may vary depending on the SPE cartridge used.

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound solution (as internal standard)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment: Thaw and vortex plasma samples. Spike 100 µL of plasma with the internal standard. Dilute the plasma sample with water or a suitable buffer.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow pretreatment 1. Sample Pre-treatment (Plasma + IS + Dilution) loading 4. Load Sample pretreatment->loading conditioning 2. Condition SPE Cartridge (Methanol) equilibration 3. Equilibrate SPE Cartridge (Water) conditioning->equilibration equilibration->loading washing 5. Wash Cartridge loading->washing elution 6. Elute Analyte (Acetonitrile) washing->elution evaporation 7. Evaporate to Dryness elution->evaporation reconstitution 8. Reconstitute evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow.

Data Presentation

The following table summarizes quantitative data for different sample preparation methods for Sitagliptin, which are expected to be comparable for this compound.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Liquid-Liquid Extraction (Ethyl Acetate & n-Hexane)Solid-Phase Extraction (Molecularly Imprinted Polymer)
Analyte SitagliptinSitagliptinSitagliptinSitagliptin
Internal Standard Sitagliptin-d4[10]Sitagliptin-d4[1][2]Sitagliptin-d4[3]Not Specified
Linearity Range (ng/mL) 1 - 1000[5][10]5 - 1000[1][4]2.002 - 797.473[3]Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1[5][10]5[1][2]2.002[3]0.10 (as µg/L)[11]
Mean Recovery (%) >90 (inferred)104.64 - 107.30[1]65.9 - 66.2[3]>98[11]
IS Mean Recovery (%) Not specified103.04[1]73.35[3]Not Specified
Matrix Effect (%) Minimized with Hybrid-SPE-PPT[5][10]104.64 - 107.30[1]Less matrix effect reported[3]Overcomes matrix effects of phospholipids[11]
Plasma Volume 100 µL[5][10]100 µL[1][2]200 µL[3]Not Specified
Run Time (min) Not specified< 2[1][2]2.20[3]Not Specified

Conclusion

The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay. Protein precipitation is a rapid and simple method suitable for high-throughput analysis.[6] Liquid-liquid extraction offers a cleaner sample extract than protein precipitation and is a widely used technique.[2] Solid-phase extraction provides the highest degree of sample clean-up and is ideal for assays requiring maximum sensitivity and specificity.[2][8] The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation method for their studies involving the quantification of Sitagliptin in plasma using this compound as an internal standard.

References

Application Note: Chromatographic Separation of Sitagliptin and (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This application note details two primary chromatographic methods for the analysis of Sitagliptin and its deuterated isotopologue, (Rac)-Sitagliptin-d4. The first protocol describes a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of both Sitagliptin and the racemic mixture of its deuterated analog. The second protocol outlines a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Sitagliptin in a sample, using Sitagliptin-d4 as an internal standard.

These protocols are intended for researchers, scientists, and drug development professionals requiring robust and validated methods for the quality control of Sitagliptin or for pharmacokinetic and bioequivalence studies.

Method 1: Chiral HPLC Separation of Sitagliptin and this compound Enantiomers

This method is designed for the enantioselective separation of Sitagliptin from its undesired (S)-enantiomer, and can be applied to the chiral separation of this compound into its constituent enantiomers. The therapeutic efficacy of Sitagliptin is attributed to the (R)-enantiomer, making the monitoring and control of the (S)-enantiomer a critical aspect of quality assurance.[1][2]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C[3]
Detection UV at 266 nm[3][4]

Sample Preparation:

  • Prepare a stock solution of the Sitagliptin or this compound sample in the mobile phase.

  • Further dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis.

Quantitative Data Summary
AnalyteRetention Time (min)Resolution (between enantiomers)Linearity RangeCorrelation Coefficient (r²)LODLOQ
(S)-SitagliptinNot Specified> 3.0[5]0.0003 - 0.0045 mg/mL> 0.9990.0001 mg/mL0.0003 mg/mL
(R)-SitagliptinNot Specified> 3.0[5]Not ApplicableNot ApplicableNot ApplicableNot Applicable

Note: The retention times for the enantiomers of Sitagliptin-d4 are expected to be very similar to those of the non-deuterated enantiomers under the same chromatographic conditions.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sitagliptin or this compound in Mobile Phase prep2 Dilute to Final Concentration prep1->prep2 hplc1 Inject 20 µL of Sample prep2->hplc1 hplc2 Isocratic Elution on Chiralpak IC Column hplc1->hplc2 hplc3 UV Detection at 266 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Determine Retention Times and Resolution data1->data2 data3 Quantify Enantiomeric Purity data2->data3

Caption: Workflow for Chiral HPLC Separation of Sitagliptin Enantiomers.

Method 2: LC-MS/MS Quantification of Sitagliptin using this compound as Internal Standard

This highly sensitive and selective LC-MS/MS method is suitable for the quantification of Sitagliptin in complex matrices such as human plasma, making it ideal for pharmacokinetic studies.[6][7] this compound is used as an internal standard to ensure accuracy and precision.

Experimental Protocol

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Kinetex® C18 (e.g., 100 x 2.1 mm, 2.7 µm)[6][7]
Mobile Phase 5 mM Ammonium Acetate (with 0.04% Formic Acid) and Acetonitrile (1:1, v/v)[6][7]
Flow Rate 0.2 mL/min[6][7]
Injection Volume Not Specified (typically 5-10 µL)
Column Temperature 35°C[8]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Sitagliptin: m/z 408.2 → 193.0[6]--INVALID-LINK--7-Sitagliptin-d4: m/z 412.2 → 239.1[6][7]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).[6][7]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Recovery (%)
Sitagliptin5 - 1000[6]> 0.998[6]5[6]Consistent and High[6]

Experimental Workflow

cluster_prep Sample Preparation (LLE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Add Internal Standard (Sitagliptin-d4) to Plasma prep2 Liquid-Liquid Extraction with MTBE prep1->prep2 prep3 Evaporate and Reconstitute prep2->prep3 lcms1 Inject Sample onto C18 Column prep3->lcms1 lcms2 Isocratic Elution lcms1->lcms2 lcms3 MS/MS Detection (MRM) lcms2->lcms3 data1 Generate Calibration Curve lcms3->data1 data2 Calculate Analyte to IS Peak Area Ratio data1->data2 data3 Quantify Sitagliptin Concentration data2->data3

Caption: Workflow for LC-MS/MS Quantification of Sitagliptin.

References

Application of (Rac)-Sitagliptin-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (Rac)-Sitagliptin-d4 as an internal standard in pharmacokinetic (PK) studies of sitagliptin. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drug concentrations in biological matrices.

Introduction

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. Pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of sitagliptin in biological samples by LC-MS/MS. The deuterated analog co-elutes with the unlabeled drug, compensating for variations in sample preparation and instrument response.

Key Applications
  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic sitagliptin formulation to a reference product.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of sitagliptin in various populations.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of sitagliptin.

  • Therapeutic Drug Monitoring: Although not routinely performed for sitagliptin, it can be valuable in specific clinical scenarios.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol describes a common method for the quantification of sitagliptin in human plasma using this compound as an internal standard (IS).

1.1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is often employed to isolate sitagliptin and the internal standard from plasma matrix components.

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound, 0.5 µg/mL).[1][2]

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.[1] Alternatively, methyl tert-butyl ether (MTBE) can be used as the extraction solvent.[3][4][5]

  • Vortex mix vigorously for 3 minutes.

  • Centrifuge at a high speed (e.g., 3399 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

1.2. Chromatographic Conditions

Chromatographic separation is typically achieved using a C18 reverse-phase column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Kinetex® C18 or Phenomenex, Gemini C18 (e.g., 3µ, 100x4.6mm).[3][6]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as 5mM ammonium formate with 0.04% formic acid, often in a 50:50 (v/v) ratio.[3][6]

  • Flow Rate: 0.2 to 0.8 mL/min.[3][6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 5-10 µL.

  • Run Time: A short run time of approximately 2 minutes is often sufficient.[3][4][6]

1.3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 235.0 or 408.000 → 174.000 or 408.2 → 193.0.[3][6][7][8]

    • This compound: m/z 412.2 → 239.1 or 412.000 → 174.000.[3][6]

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound plasma->add_is precipitate 3. Protein Precipitation/LLE add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge extract 5. Supernatant Extraction centrifuge->extract dry 6. Evaporation extract->dry reconstitute 7. Reconstitution dry->reconstitute injection 8. Injection reconstitute->injection separation 9. Chromatographic Separation injection->separation detection 10. Mass Spectrometric Detection separation->detection quantification 11. Quantification detection->quantification pk_analysis 12. Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the bioanalysis of sitagliptin using this compound.

Data Presentation

The following tables summarize quantitative data from various studies that have utilized this compound for the pharmacokinetic analysis of sitagliptin.

Table 1: LC-MS/MS Method Validation Parameters
ParameterStudy 1[3][4]Study 2[6]Study 3[1]
Linearity Range (ng/mL) 5 - 10002.002 - 797.4731.00 - 1000
Correlation Coefficient (r²) > 0.998Not Specified> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 52.0021.00
Mean Recovery of Sitagliptin (%) 79.51 - 83.2065.9 - 66.2Not Specified
Mean Recovery of Sitagliptin-d4 (%) 83.4273.35Not Specified
Matrix Effect of Sitagliptin (%) 104.64 - 107.30Not SpecifiedNot Specified
Matrix Effect of Sitagliptin-d4 (%) 103.04Not SpecifiedNot Specified
Table 2: Pharmacokinetic Parameters of Sitagliptin (100 mg Oral Dose)
ParameterUnitValue (Mean ± SD)Reference
Cmax ng/mL~304[9]
Tmax hours2[10]
AUC(0-inf) ng*h/mLNot specified
Half-life (t½) hours8 - 14[9][11]
Absolute Bioavailability %~87[1]

Signaling Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism of action involves the potentiation of incretin hormones.

dpp4_inhibition_pathway cluster_pre Pre-Sitagliptin cluster_post Post-Sitagliptin incretins Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Degradation inactive_incretins Inactive Incretins dpp4->inactive_incretins sitagliptin Sitagliptin dpp4_inhibited DPP-4 Inhibition sitagliptin->dpp4_inhibited Inhibits active_incretins Increased Active Incretins dpp4_inhibited->active_incretins Leads to pancreas Pancreas active_incretins->pancreas insulin ↑ Insulin Release pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of sitagliptin in pharmacokinetic research. The LC-MS/MS methods, utilizing this deuterated internal standard, are sensitive, specific, and robust, enabling high-throughput analysis of biological samples. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for In Vivo Studies Utilizing (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (Rac)-Sitagliptin-d4, primarily as an internal standard in pharmacokinetic studies of Sitagliptin. While direct in vivo tracing studies using this compound as the primary investigational compound are not extensively documented in publicly available literature, its role as a critical tool in the quantitative analysis of Sitagliptin is well-established. This document details the established bioanalytical methods and provides a hypothetical protocol for a potential in vivo tracing study.

I. Application: this compound as an Internal Standard for Pharmacokinetic Studies of Sitagliptin

This compound is a deuterated analog of Sitagliptin, which makes it an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Sitagliptin, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Principle of the Method

The use of a stable isotope-labeled internal standard like Sitagliptin-d4 is the gold standard for quantitative mass spectrometry. It allows for the correction of variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects and ionization suppression), leading to high accuracy and precision in the quantification of the analyte (Sitagliptin) in biological matrices such as plasma.[1][2][3]

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for a pharmacokinetic study of Sitagliptin using this compound as an internal standard involves several key steps from sample collection to data analysis.

G cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis A Dosing of Sitagliptin to Animal Models B Serial Blood Sample Collection A->B C Plasma Separation B->C D Spiking with this compound (IS) C->D E Sample Extraction (LLE, SPE, or PP) D->E F LC-MS/MS Analysis E->F G Quantification of Sitagliptin and IS F->G H Pharmacokinetic Modeling G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) H->I

Caption: Workflow for a typical pharmacokinetic study of Sitagliptin.

Detailed Bioanalytical Protocols

The following are generalized protocols based on methods reported in the literature. Researchers should validate these methods in their own laboratories.

Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method

This protocol is adapted from methodologies that prioritize operational simplicity and reasonable recovery rates.[1]

  • Plasma Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

    • Vortex for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and n-hexane).[1][3]

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reversed-phase C18 column (e.g., Kinetex® C18 or Phenomenex, Gemini C18) is commonly used.[1][3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.[1][3][4]

    • Flow Rate: Typically in the range of 0.2-0.8 mL/min.[1][3]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used.[1][3]

    • MRM Transitions:

      • Sitagliptin: m/z 408.0 -> 174.0 or 408.2 -> 193.0 or 408.3 -> 235.1[1][3][5]

      • Sitagliptin-d4: m/z 412.0 -> 174.0 or 412.2 -> 239.1[1][3]

Protocol 2: Protein Precipitation (PP) LC-MS/MS Method

This protocol is a simpler and faster, though potentially less clean, alternative to LLE.

  • Plasma Sample Preparation:

    • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Similar conditions as described in Protocol 1 can be used. A guard column is recommended to protect the analytical column from precipitated proteins.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of Sitagliptin using Sitagliptin-d4 as an internal standard.

Table 1: Recovery and Matrix Effect

ParameterSitagliptinSitagliptin-d4 (IS)Extraction MethodReference
Mean Recovery (%) 79.51 - 83.2083.42LLE (MTBE)[1]
65.9 - 66.273.35LLE (Ethyl acetate & n-hexane)[3]
Matrix Effect (%) 104.64 - 107.30103.04LLE (MTBE)[1]

Table 2: Linearity and Sensitivity

Linearity Range (ng/mL)LLOQ (ng/mL)Biological MatrixReference
5 - 10005Human Plasma[1]
2.002 - 797.4732.002Human Plasma[3]
5 - 500.035Human Plasma[4]
1 - 10001Human Plasma[6]

Table 3: Precision and Accuracy

ParameterConcentration LevelValue (%)Reference
Intra-day Precision (%CV) LQC, MQC, HQC1.69 - 5.22[1]
Inter-day Precision (%CV) LQC, MQC, HQC<10.6[7]
Intra-day Accuracy (%) LQC, MQC, HQC97.6 - 103[6]
Inter-day Accuracy (%) LQC, MQC, HQC-8.17 to 2.60 (as % bias)[7]

II. Sitagliptin's Mechanism of Action: DPP-4 Inhibition

Sitagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[9][10] This leads to improved glycemic control.

G cluster_0 Gut cluster_1 Pancreas Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Inactive Inactive Incretins DPP4->Inactive

Caption: Signaling pathway of Sitagliptin via DPP-4 inhibition.

III. Hypothetical Protocol: In Vivo Tracer Study Using this compound

The following is a hypothetical protocol for an in vivo study using this compound as a tracer to investigate its own pharmacokinetics and metabolism. This protocol is based on standard practices for such studies, as direct literature on this specific application is sparse.

Objective

To determine the pharmacokinetic profile and metabolic fate of this compound in a relevant animal model (e.g., Sprague-Dawley rats).

Materials
  • This compound (of high purity)

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Experimental Procedure
  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week.

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Blood: Collect serial blood samples (approx. 200 µL) via tail vein or jugular vein catheter at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

    • Urine and Feces: House a subset of animals in metabolic cages and collect urine and feces at intervals up to 72 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Store all biological samples at -80°C until analysis.

    • Homogenize feces samples.

  • Bioanalysis:

    • Analyze plasma, urine, and fecal homogenates for the presence of this compound and its potential metabolites using a validated LC-MS/MS method.

    • The analytical method would be similar to that described in Section I, but with this compound as the analyte of interest. A non-deuterated Sitagliptin or another suitable analog could be used as the internal standard.

  • Data Analysis:

    • Calculate the plasma concentration-time profile of this compound.

    • Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using appropriate software (e.g., Phoenix WinNonlin).

    • Quantify the amount of parent tracer and any identified metabolites in urine and feces to determine routes and rates of excretion.

Hypothetical Tracer Study Workflow

G A Dosing of this compound to Animal Models B Serial Collection of Blood, Urine, and Feces A->B C Sample Processing and Extraction B->C D LC-MS/MS Analysis for This compound and Metabolites C->D E Pharmacokinetic and Metabolic Profiling D->E F Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) E->F

References

Application Note: Structural Elucidation of (Rac)-Sitagliptin-d4 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is an oral hypoglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[1] (Rac)-Sitagliptin-d4 is a deuterated analog of Sitagliptin, often used as an internal standard in pharmacokinetic and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, including active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts. This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The deuteration in this compound is located on the piperazine ring. This specific isotopic labeling allows for precise tracking and quantification of the molecule in complex biological matrices. The structural verification of such labeled compounds is a critical step in drug development and quality control.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in CDCl₃. These predictions are based on published data for Sitagliptin and related impurities, taking into account the effects of deuterium substitution. The numbering scheme for the atoms is provided in the structure below.

Structure of this compound

Figure 1. Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom NumberPredicted δ (ppm)MultiplicityNote
H-2'6.93mAromatic Proton
H-5'6.76mAromatic Proton
H-72.56mCH₂
H-83.58mCH
H-9a, H-9b4.81dCH₂ adjacent to N
H-10a, H-10b4.05mCH₂ adjacent to N
H-14a, H-14b2.39mCH₂ adjacent to C=O
NH₂2.11br sAmine Protons
D-5, D-6--Deuterated

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom NumberPredicted δ (ppm)DEPT-135Note
C-1'124.6CAromatic Quaternary Carbon
C-2'105.2CHAromatic Methine
C-3'150.8CAromatic Quaternary Carbon (C-F)
C-4'147.7CAromatic Quaternary Carbon (C-F)
C-5'117.8CHAromatic Methine
C-6'149.9CAromatic Quaternary Carbon (C-F)
C-737.9CH₂Aliphatic Methylene
C-849.7CHAliphatic Methine
C-945.1CH₂Aliphatic Methylene
C-1043.3CH₂Aliphatic Methylene
C-11115.9 (q)CCF₃
C-12145.4CTriazole Carbon
C-13154.6CTriazole Carbon
C-1442.2CH₂Aliphatic Methylene
C-16171.3CCarbonyl
C-5--Deuterated, signal may be broadened or absent
C-6--Deuterated, signal may be broadened or absent

Note: Chemical shifts are estimates and may vary depending on experimental conditions. The signals for the deuterated carbons (C-5 and C-6) are expected to be significantly broadened or absent in the ¹³C NMR spectrum due to quadrupolar relaxation.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.

3.2.1. ¹H NMR

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 3.28 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Offset (o1p): Centered on the spectral region of interest (e.g., 5 ppm)

3.2.2. ¹³C{¹H} NMR

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.1 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm)

3.2.3. DEPT-135

  • Pulse Program: dept135

  • Number of Scans (ns): 256

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.1 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm)

3.2.4. ¹H-¹H COSY

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 1.5 s

  • Acquisition Time (aq): 0.2 s

  • Spectral Width (sw): 12 ppm in both F1 and F2 dimensions

  • Number of Increments (td in F1): 256

3.2.5. ¹H-¹³C HSQC

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.5 s

  • Acquisition Time (aq): 0.13 s

  • Spectral Width (sw): 12 ppm in F2, 165 ppm in F1

  • Number of Increments (td in F1): 256

3.2.6. ¹H-¹³C HMBC

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 32

  • Relaxation Delay (d1): 1.5 s

  • Acquisition Time (aq): 0.2 s

  • Spectral Width (sw): 12 ppm in F2, 220 ppm in F1

  • Number of Increments (td in F1): 512

NMR Data Processing Protocol

The following protocol outlines the steps for processing the acquired NMR data using Mnova software.

  • Import Data: Open Mnova and drag and drop the raw FID files into the main window.

  • Fourier Transform: The software will automatically perform a Fourier transform.

  • Phase Correction:

    • For 1D spectra, use the manual phase correction tool to adjust the zero-order and first-order phase of the spectrum until all peaks are in positive absorption mode with a flat baseline.

    • For 2D spectra (HSQC and phase-sensitive COSY), phase correction needs to be applied to both dimensions (F1 and F2).

  • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum.

  • Referencing:

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking: Use the peak picking tool to identify and label the chemical shifts of all significant peaks.

  • Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • 2D Spectra Processing:

    • For COSY and HMBC spectra, which are typically magnitude-mode, phase correction is not required.

    • Adjust the contour levels to clearly visualize the cross-peaks.

    • For HSQC spectra, ensure correct phasing in both dimensions.

  • Data Analysis:

    • Analyze the ¹H and ¹³C chemical shifts and coupling patterns.

    • Use the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

    • Analyze the cross-peaks in the COSY spectrum to establish ¹H-¹H spin systems.

    • Analyze the cross-peaks in the HSQC spectrum to identify one-bond ¹H-¹³C correlations.

    • Analyze the cross-peaks in the HMBC spectrum to identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting the different spin systems and assigning quaternary carbons.

Visualizations

Structural Elucidation Workflow

G cluster_workflow Structural Elucidation Workflow for this compound Sample Sample Preparation (this compound in CDCl3) Acquisition NMR Data Acquisition (1D: 1H, 13C, DEPT-135) (2D: COSY, HSQC, HMBC) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) Acquisition->Processing Analysis_1D 1D NMR Analysis (Chemical Shifts, Integration, Multiplicities) Processing->Analysis_1D Analysis_2D 2D NMR Analysis (Correlation of Nuclei) Processing->Analysis_2D Structure Structure Verification and Assignment Analysis_1D->Structure Analysis_2D->Structure

Figure 2. Workflow for the structural elucidation of this compound.

Key 2D NMR Correlations

G cluster_correlations Key 2D NMR Correlations for this compound H7 H-7 H8 H-8 H7->H8 COSY C7 C-7 H7->C7 HSQC C8 C-8 H7->C8 HMBC C1_prime C-1' H7->C1_prime HMBC H8->C8 HSQC H9 H-9 H10 H-10 H9->H10 COSY C9 C-9 H9->C9 HSQC C13 C-13 H9->C13 HMBC C10 C-10 H10->C10 HSQC C12 C-12 H10->C12 HMBC H14 H-14 H14->C8 HMBC C14 C-14 H14->C14 HSQC C16 C-16 H14->C16 HMBC H2_prime H-2' H5_prime H-5' H2_prime->H5_prime COSY (long-range) C2_prime C-2' H2_prime->C2_prime HSQC C5_prime C-5' H5_prime->C5_prime HSQC

Figure 3. Expected key 2D NMR correlations for this compound.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using a combination of 1D and 2D NMR spectroscopy techniques. The provided protocols for sample preparation, data acquisition, and data processing, along with the predicted spectral data and correlation diagrams, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The successful application of these methods will ensure the correct structural identity and purity of this important isotopically labeled compound, supporting its use in further drug development and clinical studies.

References

Application Notes & Protocols for Bioanalytical Method Validation of Sitagliptin using (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the validation of a bioanalytical method for the quantification of sitagliptin in human plasma using (Rac)-Sitagliptin-d4 as an internal standard (IS). The described method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely accepted for bioanalytical studies.[1] The protocols are designed to meet the rigorous standards of regulatory bodies, referencing the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2][3][4]

Introduction

Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used in the management of type 2 diabetes mellitus.[5] Accurate and reliable quantification of sitagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative bioanalysis.[6] This is because it shares very similar physicochemical properties with the analyte, ensuring that it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the method.[6]

This document outlines the key experimental protocols and validation parameters for a robust LC-MS/MS method for sitagliptin quantification in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Sitagliptin phosphate, this compound HCl

  • Chemicals: HPLC grade acetonitrile, methanol, ethyl acetate, n-hexane, methyl tert-butyl ether (MTBE), ammonium formate, formic acid, and water.[7][8][9]

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.[7]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer is required.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC Column Phenomenex, Gemini C18 (3 µm, 100 x 4.6 mm) or Kinetex® C18
Mobile Phase Acetonitrile and 5mM ammonium formate (pH 3.5) in a 50:50 (v/v) ratio or a 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[7][9]
Flow Rate 0.2 - 0.8 mL/min[7][9]
Column Temperature 35.0°C[7]
Autosampler Temp. 10.0°C[7]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10]
MRM Transitions Sitagliptin: m/z 408.2 → 193.0; Sitagliptin-d4: m/z 412.2 → 239.1[9]
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of sitagliptin and sitagliptin-d4 in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the sitagliptin stock solution with a methanol:water (1:1) mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to obtain a series of calibration standards. A typical concentration range is 2.00 to 800 ng/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation (Extraction from Plasma)

Two common and effective methods for extracting sitagliptin from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[5]

2.5.1. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2.5.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.[8][9]

  • Add 1 mL of extraction solvent (e.g., a combination of ethyl acetate and n-hexane or methyl tert-butyl ether).[7][8][9]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a nitrogen stream.

  • Reconstitute the dried residue in the mobile phase for injection.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application.[2][3] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention times of sitagliptin and IS in blank plasma from at least six different sources. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of >0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (% bias) should be within ±15% of the nominal concentration (±20% for LLOQ).[11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The signal-to-noise ratio should be at least 5.[7]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. Mean recovery for sitagliptin at different QC levels has been reported to be around 66% to over 80%.[7][9]
Matrix Effect The matrix factor (ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should not exceed 15%.
Stability The stability of sitagliptin in plasma must be evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. The mean concentration at each stability level should be within ±15% of the nominal concentration.[7]
Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained during the validation of a bioanalytical method for sitagliptin.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Sitagliptin2.002 - 797.437> 0.995

Data synthesized from published methods.[1][7]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.002< 1090 - 110< 1090 - 110
LQC~5< 595 - 105< 595 - 105
MQC~400< 595 - 105< 595 - 105
HQC~600< 595 - 105< 595 - 105

Data represents typical acceptance criteria and findings from validated methods.[11]

Table 3: Stability Data

Stability ConditionDurationTemperatureMean % Nominal Concentration
Bench-top~7 hoursRoom Temperature95 - 105
Freeze-Thaw5 cycles-20°C & -70°C95 - 105
Long-term30 days-70°C90 - 110

Data synthesized from published stability experiments.[7]

Visualizations

Experimental Workflow

G A Sample Collection (Plasma with K2EDTA) B Spiking with This compound (IS) A->B C Sample Preparation (PPT or LLE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: Bioanalytical workflow for sitagliptin quantification.

Bioanalytical Method Validation Logic

G start Method Development validation_params Validation Parameters Selectivity Linearity Accuracy & Precision Recovery Matrix Effect Stability start->validation_params decision All Parameters Meet Criteria? validation_params->decision validated Validated Method decision->validated Yes optimize Optimize Method decision->optimize No optimize->start

Caption: Logical flow of the bioanalytical method validation process.

References

Troubleshooting & Optimization

Overcoming matrix effects with (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing (Rac)-Sitagliptin-d4 to overcome matrix effects in bioanalytical studies.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems when using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Response Inconsistent sample preparation; variable matrix effects not being fully compensated; injector variability.Ensure uniform timing and execution of each step in the sample preparation protocol.[1] Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section.[1][2] Perform an injection precision test by repeatedly injecting the same standard solution to check for autosampler issues.[1]
Poor Accuracy and/or Precision in Quality Control (QC) Samples Uncompensated matrix effects leading to ion suppression or enhancement; suboptimal sample cleanup.The most effective way to combat matrix effects is to improve the sample preparation method to remove interfering components.[2] Consider optimizing the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Modify chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.[2]
Low Recovery of this compound Suboptimal extraction conditions (e.g., incorrect solvent or pH); incomplete elution from an SPE cartridge.Experiment with different extraction solvents or solvent mixtures. Adjust the sample pH to optimize extraction efficiency. If using SPE, ensure the sorbent type, wash, and elution solvents are appropriate and that the elution volume is sufficient.[1]
Analyte and this compound Do Not Co-elute Deuterium isotope effect, which can alter the lipophilicity of the molecule, causing a slight shift in retention time on reversed-phase columns.While a slight separation may not always impact quantification, significant differences can lead to differential matrix effects. If this is observed, optimization of the chromatographic method (e.g., adjusting the mobile phase composition or gradient) may be necessary to minimize the separation.[2]
Presence of Unlabeled Sitagliptin Signal in this compound Standard Isotopic impurity of the this compound material.Verify the isotopic purity of the internal standard. Any significant amount of unlabeled analyte can artificially inflate the measured concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for LC-MS/MS bioanalysis?

A1: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte of interest (Sitagliptin).[3] This means it will behave similarly during sample extraction, chromatography, and ionization. As a result, it can effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[4]

Q2: What are "matrix effects" and how does this compound help overcome them?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., plasma, urine). These effects can be unpredictable and variable, leading to poor data quality. Because this compound co-elutes with Sitagliptin and is affected by the matrix in the same way, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both is suppressed or enhanced. This allows for reliable quantification.

Q3: Can I use a different internal standard for Sitagliptin analysis?

A3: While other compounds can be used as internal standards, a SIL-IS is highly preferred. An analog internal standard may not have the exact same retention time or ionization characteristics as Sitagliptin, and therefore may not compensate for matrix effects as effectively.[3]

Q4: What level of recovery is considered acceptable for Sitagliptin and this compound?

A4: While high recovery is desirable, consistency is more critical. A validated LC-MS/MS method for Sitagliptin in human plasma reported average recoveries ranging from 79.51% to 83.20% for Sitagliptin and 83.42% for Sitagliptin-d4.[5][6] The key is that the recovery is consistent and reproducible across the concentration range and between samples.

Quantitative Data Summary

The following tables summarize key validation parameters from a published study using Sitagliptin-d4 as an internal standard for the quantification of Sitagliptin in human plasma by LC-MS/MS.

Table 1: Recovery and Matrix Effect of Sitagliptin and Sitagliptin-d4 in Human Plasma [5][6]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Sitagliptin1583.20104.64
30081.99105.43
80079.51107.30
Sitagliptin-d4 (IS)100083.42103.04

Matrix Effect values close to 100% indicate minimal ion suppression or enhancement.[6]

Table 2: Intra-day and Inter-day Precision and Accuracy [5]

Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ53.72105.949.8797.20
LQC152.5095.701.8199.87
MQC3001.5298.412.76100.23
HQC8002.3898.053.1699.30

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Experimental Protocols

This section provides a detailed methodology for a representative LC-MS/MS assay for the quantification of Sitagliptin in human plasma using Sitagliptin-d4 as an internal standard.[5][6]

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Kinetex® C18, 2.6 µm, 100 x 2.1 mm

  • Mobile Phase: 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[5][6][7]

    • Sitagliptin-d4: m/z 412.2 → 239.1[5][6][7]

Visualizations

MatrixEffectCompensation cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_A Analyte Signal (Suppressed) Quant_A Inaccurate Quantification Analyte_A->Quant_A Direct Measurement Analyte_B Analyte Signal (Suppressed) Ratio Analyte / IS Ratio (Constant) Analyte_B->Ratio IS_B IS Signal (Equally Suppressed) IS_B->Ratio Quant_B Accurate Quantification Ratio->Quant_B Calculation Matrix Matrix Effect (Ion Suppression) Matrix->Analyte_A Matrix->Analyte_B Matrix->IS_B

Caption: Compensation for matrix effects using a stable isotope-labeled internal standard.

BioanalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike with this compound Plasma->Spike_IS LLE 3. Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Evap 4. Evaporation LLE->Evap Recon 5. Reconstitution Evap->Recon Inject 6. Injection into LC-MS/MS Recon->Inject Detect 7. MRM Detection Sitagliptin & Sitagliptin-d4 Inject->Detect Integrate 8. Peak Integration Detect->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantify against Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Sitagliptin quantification using this compound.

References

Stability issues of (Rac)-Sitagliptin-d4 in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Sitagliptin-d4 in various matrices. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for Sitagliptin, and by extension this compound, are degradation under strongly acidic and alkaline conditions.[1][2] It can also undergo oxidative degradation.[1][2] Additionally, interactions with certain excipients have been observed, which could be a factor in formulated products.[1][2]

Q2: How stable is this compound in human plasma?

A2: Studies on the deuterated internal standard, Sitagliptin-d4, which is expected to have similar stability to the racemic form, have shown it to be stable in human plasma under various storage conditions. This includes short-term stability at room temperature, long-term stability when frozen, and after multiple freeze-thaw cycles.

Q3: Is there a significant difference in stability between the R- and S-enantiomers of Sitagliptin?

A3: While the pharmacological and pharmacokinetic profiles of the R- and S-enantiomers of Sitagliptin differ significantly, with the S-enantiomer being considered inactive, there is limited public information directly comparing their chemical stability in different matrices.[3][4] For bioanalytical purposes, it is generally assumed that their chemical stability is comparable under standard laboratory conditions.

Q4: What are the known degradation products of Sitagliptin?

A4: Forced degradation studies of Sitagliptin have identified several degradation products. Under acidic conditions, hydrolysis of the amide bond can occur, leading to the formation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine and (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[8] Other reported degradation products under various stress conditions include those resulting from oxidation and interactions with excipients.[1][2][6][9]

Q5: How should stock solutions of this compound be prepared and stored?

A5: Stock solutions of Sitagliptin are typically prepared in methanol or a mixture of methanol and water.[10] For this compound, it is recommended to store stock solutions at 2-8°C for short-term use and in a freezer at -20°C or below for long-term storage to minimize solvent evaporation and potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low recovery of this compound from plasma samples. Degradation during sample processing: Prolonged exposure to room temperature or harsh pH conditions during extraction can lead to degradation.Minimize the time samples are at room temperature. Ensure that the pH of the extraction solvent is compatible with the stability of the analyte.
Incomplete extraction: The chosen extraction solvent may not be optimal for this compound.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Consider different organic solvents or SPE cartridges.
Inconsistent results between replicates. Inadequate vortexing or mixing: Incomplete mixing of the internal standard with the sample can lead to variability.Ensure thorough vortexing of samples after adding the internal standard and during the extraction steps.
Freeze-thaw instability: Multiple freeze-thaw cycles may have led to degradation.Aliquot samples after collection to avoid repeated freeze-thaw cycles of the bulk sample.
Appearance of unknown peaks in the chromatogram. Formation of degradation products: Instability during storage or sample processing can result in the formation of new chemical entities.Review the storage conditions and sample handling procedures. If degradation is suspected, perform forced degradation studies to identify the unknown peaks.
Matrix interference: Endogenous components from the biological matrix may co-elute with the analyte.Optimize the chromatographic method to improve the separation of the analyte from matrix components. Consider a more selective sample preparation technique.

Data on Stability of Sitagliptin-d4 in Human Plasma

The following tables summarize the stability of Sitagliptin-d4 in human plasma based on available literature. It is important to note that this data is for the deuterated internal standard, which is typically the R-enantiomer, but it provides a strong indication of the stability of the racemic mixture.

Table 1: Short-Term and Long-Term Stability of Sitagliptin-d4 in K2EDTA Human Plasma

Storage ConditionDurationStability (% of Initial Concentration)
Ambient Temperature (25±5°C)3 hours 34 minutesStable
Bench Top7 hours 8 minutesStable
Long-Term at -20±5°CNot SpecifiedStable
Long-Term at -70±15°CNot SpecifiedStable

Data extrapolated from studies on Sitagliptin and its deuterated internal standard.

Table 2: Freeze-Thaw Stability of Sitagliptin-d4 in K2EDTA Human Plasma

Number of Freeze-Thaw CyclesStorage TemperatureStability (% of Initial Concentration)
5-20±5°C98.1% - 101.2%
5-70±15°C95.1% - 101.6%

Data represents the range of stability observed for high and low QC samples.[11]

Experimental Protocols

Protocol for Short-Term (Bench-Top) Stability Assessment in Plasma
  • Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.

  • Storage: Aliquot the spiked plasma samples and leave them on the bench-top at room temperature (approximately 25°C) for specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: At each time point, extract the this compound from the plasma samples using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the stored samples at each time point to the mean concentration of the samples analyzed at time zero. The analyte is considered stable if the deviation is within ±15%.

Protocol for Freeze-Thaw Stability Assessment in Plasma
  • Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.

  • Freezing: Aliquot the spiked plasma samples and store them at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the same temperature for at least 12-24 hours. This constitutes one freeze-thaw cycle.

  • Repeat Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • Sample Processing: After the final thaw, extract the this compound from the plasma samples using a validated LLE or SPE method.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the samples that have undergone freeze-thaw cycles to the mean concentration of freshly prepared and analyzed samples (time zero). The analyte is considered stable if the deviation is within ±15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Testing cluster_processing Sample Processing cluster_analysis Analysis prep Spike Blank Plasma with This compound storage_conditions Store under specific conditions (e.g., Bench-top, Freeze-Thaw) prep->storage_conditions extraction Extract Analyte (LLE or SPE) storage_conditions->extraction lcms LC-MS/MS Analysis extraction->lcms evaluation Compare to Time Zero (Acceptance: ±15%) lcms->evaluation

Caption: Experimental workflow for assessing the stability of this compound in plasma.

troubleshooting_guide cluster_issues Potential Issues cluster_causes Possible Causes cluster_solutions Solutions start Inconsistent or Unexpected Results low_recovery Low Analyte Recovery start->low_recovery variability High Variability start->variability extra_peaks Extra Chromatographic Peaks start->extra_peaks degradation Analyte Degradation low_recovery->degradation extraction_issue Inefficient Extraction low_recovery->extraction_issue mixing_issue Inadequate Mixing variability->mixing_issue ft_instability Freeze-Thaw Instability variability->ft_instability extra_peaks->degradation matrix_effect Matrix Interference extra_peaks->matrix_effect control_temp_ph Control Temperature & pH degradation->control_temp_ph optimize_extraction Optimize Extraction Method extraction_issue->optimize_extraction ensure_mixing Ensure Thorough Mixing mixing_issue->ensure_mixing aliquot_samples Aliquot Samples ft_instability->aliquot_samples optimize_chromatography Optimize Chromatography matrix_effect->optimize_chromatography

Caption: Troubleshooting decision tree for this compound stability experiments.

References

Technical Support Center: Optimizing LC Gradient for Sitagliptin and its d4 Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) gradient for the analysis of Sitagliptin and its d4 analog.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Sitagliptin and its d4 internal standard.

1. Chromatographic Separation & Peak Shape Issues

Q1: I am observing poor peak shape (tailing or fronting) for Sitagliptin and its d4 analog. What are the likely causes and solutions?

A1: Poor peak shape is a common issue in reversed-phase chromatography. The primary causes for Sitagliptin, a basic compound, include:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine group of Sitagliptin, causing peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.8-4.5) to keep the amine group of Sitagliptin protonated and minimize interactions with silanols.[1][2] Using a mobile phase containing a small percentage of formic acid or ammonium acetate can help control the pH and improve peak shape.[3][4][5]

      • Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 column to reduce the number of available free silanol groups.

      • Mobile Phase Additives: The use of additives like triethylamine (TEA) has been shown to improve peak shape by competing with the analyte for active sites on the stationary phase.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: The sample solvent should be as weak as or weaker than the initial mobile phase conditions.

Q2: My Sitagliptin and d4-Sitagliptin peaks are splitting. What could be the reason?

A2: Peak splitting can arise from several factors:

  • Contamination: A blocked or contaminated column frit can distort the sample flow path, leading to split peaks for all analytes.[6] Contamination can also occur in the stationary phase itself.[6]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column or frit may need replacement.[6]

  • Column Voids: A void in the column packing material can cause the sample to travel through different paths, resulting in split peaks.[6]

    • Solution: This usually indicates the end of the column's life, and it should be replaced.

  • Co-elution with an Interfering Compound: It's possible that another compound is eluting very close to your analyte.

    • Solution: Try a smaller injection volume. If two distinct peaks appear, this indicates co-elution, and the chromatographic method will need further optimization (e.g., adjusting the gradient).[6]

2. Gradient & Elution Issues

Q3: Should I use an isocratic or gradient elution for Sitagliptin and its d4 analog?

A3: Both isocratic and gradient elution can be suitable for the analysis of Sitagliptin and its d4 analog.

  • Isocratic Elution: Many validated methods utilize isocratic elution, which is often simpler, faster, and avoids column re-equilibration time.[2][3][4][5] This is a good starting point if your sample matrix is relatively clean.

  • Gradient Elution: A gradient may be necessary if you are analyzing Sitagliptin in a complex matrix (e.g., plasma, urine) and need to separate it from endogenous components that can cause matrix effects. A gradient can also improve peak shape for later-eluting compounds. One study used a gradient mobile phase system for the analysis of Sitagliptin in rat plasma.[7]

Q4: I need to develop a gradient method. What is a good starting point?

A4: A good starting point for a gradient method would be a "scouting gradient." This involves running a broad gradient to determine the approximate elution time of your analytes.

  • Initial Conditions: Start with a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol).

  • Gradient Slope: Linearly increase the organic solvent concentration to a high percentage (e.g., 90-95%) over a reasonable time (e.g., 10-15 minutes).

  • Hold and Re-equilibration: Hold at the high organic concentration for a few minutes to elute any strongly retained compounds, then return to the initial conditions and allow the column to re-equilibrate.

Based on the retention times from the scouting run, you can then develop a more focused gradient that provides better resolution around your analytes of interest.

3. Internal Standard & Matrix Effect Issues

Q5: I am using d4-Sitagliptin as an internal standard, but I am still seeing high variability in my results. Why?

A5: While a deuterated internal standard is the "gold standard" for correcting variability, issues can still arise:

  • Differential Matrix Effects: If Sitagliptin and d4-Sitagliptin do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components. This can lead to inaccurate quantification.

    • Solution: Adjust the chromatography to ensure the analyte and internal standard peaks overlap as much as possible. This may involve modifying the gradient, mobile phase composition, or even using a column with slightly lower resolution.

  • Internal Standard Purity: The d4-Sitagliptin may contain a small amount of unlabeled Sitagliptin as an impurity, which can lead to a positive bias in your results.

    • Solution: Verify the purity of your internal standard.

  • Inappropriate Concentration: Using an internal standard concentration that is too high can lead to detector saturation, while a concentration that is too low can result in a poor signal-to-noise ratio.

    • Solution: The internal standard should be at a concentration that provides a strong, stable signal without saturating the detector.

Q6: How can I assess and mitigate matrix effects?

A6: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can be a significant source of error.

  • Assessment: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution.

  • Mitigation:

    • Improve Sample Preparation: Use more effective sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Optimize Chromatography: Modify the LC gradient to separate the analytes from the matrix components that are causing ion suppression or enhancement.

    • Use a Co-eluting Stable Isotope-Labeled Internal Standard: As mentioned previously, ensuring your deuterated internal standard co-elutes with your analyte is the most effective way to compensate for matrix effects.

Data Presentation

Table 1: Summary of LC-MS/MS Parameters from Published Methods for Sitagliptin Analysis

ParameterMethod 1[3][4][8]Method 2[5]Method 3Method 4[7]
Analyte SitagliptinSitagliptinSitagliptin & ErtugliflozinSitagliptin & Pioglitazone
Internal Standard Sitagliptin-d4Sitagliptin-d4-Tolbutamide
Column Kinetex® C18Phenomenex, Gemini C18, 3µm, 100x4.6mmPhenomenex Gemini, C18, 150 x 4.6 mm, 5µmPhenomenex Synergy C18, 30mm x 4.6mm, 4.0µm
Mobile Phase A 5 mM Ammonium Acetate with 0.04% Formic Acid5mM Ammonium Formate pH 3.50.1% Formic Acid2 mM Ammonium Acetate pH 4.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileMethanol
Elution Mode Isocratic (1:1 A:B)Isocratic (50:50 A:B)Isocratic (10:90 A:B)Gradient
Flow Rate 0.2 mL/min0.8 mL/min0.6 mL/min1.0 mL/min
m/z Transitions 408.2 → 193.0 (Sita), 412.2 → 239.1 (d4-Sita)408.0 → 174.0 (Sita), 412.0 → 174.0 (d4-Sita)408.10 → 234.95 (Sita)Not Specified

Table 2: Recovery and Matrix Effect Data for Sitagliptin and d4-Sitagliptin in Human Plasma[8]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Sitagliptin1583.20104.64
30081.99105.43
80079.51107.30
Sitagliptin-d4100083.42103.04

Experimental Protocols

Generalized Protocol for LC-MS/MS Analysis of Sitagliptin and d4-Sitagliptin in Human Plasma

This protocol is a generalized starting point based on common parameters found in the literature.[3][5][8] Optimization will be required for your specific instrumentation and application.

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sitagliptin and Sitagliptin-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50% acetonitrile in water) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of Sitagliptin-d4 at a concentration that provides a robust signal (e.g., 1000 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard spiking solution.

  • Vortex briefly.

  • Add 50 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of a 1:1 mixture of 0.1% formic acid in water and acetonitrile.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Kinetex® C18, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0

    • Sitagliptin-d4: m/z 412.2 → 239.1

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Plasma Plasma Sample Add_IS Add d4-Sitagliptin IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Autosampler Autosampler Injection Recon->Autosampler Column C18 Column Autosampler->Column ESI ESI Source Column->ESI Quad1 Q1 (Precursor Ion Selection) ESI->Quad1 Quad2 Q2 (Collision Cell) Quad1->Quad2 Quad3 Q3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_variability Result Variability Problem Poor Chromatographic Results (e.g., Peak Tailing, Splitting, Variability) Check_pH Check Mobile Phase pH Problem->Check_pH Check_Column Inspect Column (End-capping, Voids) Problem->Check_Column Check_Injection Verify Injection Solvent & Volume Problem->Check_Injection Check_Coelution Confirm Analyte/IS Co-elution Problem->Check_Coelution Check_IS_Purity Verify IS Purity Problem->Check_IS_Purity Assess_Matrix Assess Matrix Effects Problem->Assess_Matrix Solution1 Solution1 Check_pH->Solution1 Adjust pH / Use Additives Solution2 Solution2 Check_Column->Solution2 Replace Column Solution3 Solution3 Check_Injection->Solution3 Match Solvent / Reduce Volume Solution4 Solution4 Check_Coelution->Solution4 Optimize Gradient Solution5 Solution5 Check_IS_Purity->Solution5 Source High-Purity IS Solution6 Solution6 Assess_Matrix->Solution6 Improve Sample Cleanup

References

Troubleshooting poor recovery of (Rac)-Sitagliptin-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction and analysis of (Rac)-Sitagliptin-d4, a common internal standard for the quantitative analysis of Sitagliptin.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses the primary issue of low or inconsistent recovery of the deuterated internal standard, this compound, during sample extraction from biological matrices.

Q1: My recovery for this compound is significantly lower than expected. What are the initial steps to troubleshoot this?

A1: Low recovery is a common issue that can stem from several factors related to the extraction protocol and the physicochemical properties of the analyte. Start by systematically evaluating the following:

  • Verify Extraction Protocol Parameters: Cross-check your current protocol against established methods. Key parameters to review are the choice of extraction solvent, sample pH, and the extraction technique (LLE, SPE, PP).

  • Assess pH of the Sample: Sitagliptin is a basic compound with a pKa around 7.2-7.7.[1][2][3][4] To ensure it is in a neutral, less water-soluble state for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 9.7).

  • Evaluate Solvent Choice: The selection of an appropriate organic solvent is critical. The solvent should be immiscible with water and have a high affinity for Sitagliptin.

  • Check for Emulsion Formation (LLE): During liquid-liquid extraction, vigorous shaking can lead to the formation of an emulsion layer, which traps the analyte and leads to poor phase separation and low recovery. Consider gentler mixing (e.g., gentle inversion for several minutes) or centrifugation to break up emulsions.

A logical workflow for troubleshooting this issue is presented below.

G start Start: Poor Recovery of This compound check_protocol Step 1: Verify Extraction Protocol (Solvent, pH, Technique) start->check_protocol is_ph_correct Is sample pH > 9.5 for LLE? check_protocol->is_ph_correct adjust_ph Action: Adjust sample pH with a suitable base (e.g., NaOH, NH4OH) is_ph_correct->adjust_ph No is_solvent_optimal Is the extraction solvent appropriate? (e.g., MTBE, Ethyl Acetate) is_ph_correct->is_solvent_optimal Yes adjust_ph->check_protocol change_solvent Action: Test alternative solvents or solvent mixtures is_solvent_optimal->change_solvent No check_technique Step 2: Evaluate Extraction Technique (Mixing, Centrifugation) is_solvent_optimal->check_technique Yes change_solvent->check_protocol emulsion Is an emulsion forming? check_technique->emulsion optimize_mixing Action: Use gentle inversion instead of vigorous shaking. Increase centrifugation time/speed. emulsion->optimize_mixing Yes further_investigation Step 3: Investigate Advanced Issues (Matrix Effects, Adsorption, Degradation) emulsion->further_investigation No optimize_mixing->check_technique end End: Recovery Improved further_investigation->end

Caption: Initial troubleshooting workflow for poor this compound recovery.

Frequently Asked Questions (FAQs)

Extraction & Methodology

Q2: What are the key chemical properties of Sitagliptin that I should consider for extraction? A2: Understanding the physicochemical properties of Sitagliptin is fundamental to designing an effective extraction protocol. This compound is expected to have nearly identical properties to unlabeled Sitagliptin.

PropertyValueImplication for Extraction
Molecular Formula C₁₆H₁₅F₆N₅O-
Molecular Weight 407.31 g/mol -
pKa 7.2 - 7.7[1][2][4]A basic compound. pH must be adjusted above this value to neutralize the molecule for extraction into organic solvents.
LogP (Octanol/Water) 1.5[4][5]Indicates moderate lipophilicity. It will partition into organic solvents, but pH adjustment is key.
Solubility Soluble in water; slightly soluble in methanol; very slightly soluble in acetonitrile, ethanol.[1][5]High aqueous solubility in its protonated (acidic pH) state. Extraction efficiency will be poor at low pH.
BCS Classification Class I[1]High solubility and high permeability.
Plasma Protein Binding ~38%[2][3][4]Moderate binding. Protein precipitation or disruption is necessary for release from plasma proteins.

Q3: Which extraction techniques and solvents are most effective for Sitagliptin and its deuterated analog? A3: Several methods have been successfully employed. Liquid-Liquid Extraction (LLE) is often preferred for its simplicity and high recovery rates.[6]

Extraction MethodSolvent SystemAverage Recovery (Sitagliptin)Average Recovery (Sitagliptin-d4)Reference
LLE Methyl tert-butyl ether (MTBE)79.5% - 83.2%83.4%[6]
LLE Ethyl Acetate / n-Hexane~66%~73%[7]
LLE MTBE / Dichloromethane (80:20)68.1%Not Reported[6]
Protein Precipitation Acetonitrile or MethanolMethod DependentMethod Dependent[1]
Solid Phase Extraction Methanol / Water or BufferMethod DependentMethod Dependent[1]

Based on published data, LLE using methyl tert-butyl ether (MTBE) provides excellent recovery for both the analyte and the internal standard.[6]

Advanced Troubleshooting

Q4: My recovery is inconsistent between samples. Could matrix effects be the cause, and how do I test for this? A4: Yes, inconsistent recovery is a classic sign of matrix effects, where components in the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard in the mass spectrometer.[8] Even though a deuterated internal standard is used to compensate for these effects, significant and variable ion suppression or enhancement can lead to inaccurate results.

You can perform a matrix effect evaluation experiment. A detailed protocol is provided in the "Experimental Protocols" section below. The workflow involves comparing the signal response of the analyte/internal standard in a clean solution versus a post-extraction spiked blank matrix.

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation cluster_2 Interpretation set_a Set A: Analyte + IS in Neat Solvent analyze Analyze all sets via LC-MS/MS set_a->analyze set_b Set B: Blank Matrix Extract + Spike Analyte + IS (Post-Extraction) set_b->analyze set_c Set C: Blank Matrix + Spike Analyte + IS (Pre-Extraction) set_c->analyze calc_me Calculate Matrix Effect (ME): ME = (Peak Area Set B / Peak Area Set A) * 100 analyze->calc_me calc_re Calculate Recovery Efficiency (RE): RE = (Peak Area Set C / Peak Area Set B) * 100 analyze->calc_re interpret_me Is ME between 85% and 115%? calc_me->interpret_me interpret_re Is RE consistent and acceptable? calc_re->interpret_re result_me_ok Conclusion: No significant matrix effect interpret_me->result_me_ok Yes result_me_bad Conclusion: Significant matrix effect (Ion Suppression/Enhancement). Requires method optimization. interpret_me->result_me_bad No

Caption: Workflow for assessing matrix effects and recovery efficiency.

Q5: The retention times for Sitagliptin and this compound are slightly different. Is this a problem? A5: A small shift in retention time between an analyte and its deuterated internal standard can occur, known as an "isotopic effect," especially in reverse-phase chromatography. This is generally not a problem as long as the peaks are well-resolved, properly integrated, and the shift is consistent across all samples and standards. However, if the separation is significant, it may indicate that the two compounds are experiencing slightly different chromatographic conditions, which could be problematic if matrix effects are not uniform across that time window.[8] If you observe this, ensure your integration parameters are correct for both peaks.

Q6: Could the this compound be degrading or undergoing isotopic exchange? A6: While Sitagliptin is generally stable, degradation can occur under harsh pH or temperature conditions. Isotopic exchange (loss of deuterium) is a potential issue for deuterated standards, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH). For this compound, the deuterium is typically on the pyrazine ring, which is generally stable. However, if you suspect exchange, you can analyze a sample containing only the internal standard and monitor the mass transition for the unlabeled analyte. A significant signal would indicate either isotopic exchange or contamination of the internal standard.[8]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a generalized procedure based on effective published methods.[6][9]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • pH Adjustment:

    • Add 50 µL of a suitable base (e.g., 0.1 M NaOH or 1 M Ammonium Hydroxide) to basify the sample to pH > 9.5.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.

    • Cap the tube and mix by gentle inversion for 10 minutes (to prevent emulsion formation).

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (~550 µL) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Matrix Effect Evaluation

This experiment is designed to quantify the impact of the biological matrix on analyte ionization.[8]

  • Prepare Three Sets of Samples (in triplicate or more):

    • Set A (Neat Solution): In a clean tube, combine your reconstitution solvent with the standard solutions of Sitagliptin and this compound to achieve a final concentration equivalent to what you would expect after extraction (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract a blank plasma sample (containing no analyte or IS) following Protocol 1. After the evaporation step, reconstitute the dried extract using the same standard solutions prepared for Set A.

    • Set C (Pre-Extraction Spike): Spike a blank plasma sample with Sitagliptin and this compound at the same concentration level before starting the extraction process. Perform the full extraction as described in Protocol 1.

  • Analyze and Calculate:

    • Inject all three sets of samples into the LC-MS/MS.

    • Calculate the mean peak area for both the analyte and the internal standard in each set.

    • Calculate Matrix Effect % = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Calculate Recovery % = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

  • Interpretation:

    • A Matrix Effect value close to 100% (typically within 85-115%) indicates minimal ion suppression or enhancement.

    • A value < 85% indicates ion suppression.

    • A value > 115% indicates ion enhancement.

    • The Recovery % quantifies the efficiency of the extraction process itself.

References

Technical Support Center: Minimizing Isotopic Cross-Talk in MS Analysis of Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address and minimize isotopic cross-talk during the mass spectrometry (MS) analysis of Sitagliptin using its deuterated internal standard, Sitagliptin-d4.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of Sitagliptin and Sitagliptin-d4 analysis?

A1: Isotopic cross-talk, or cross-signal contribution, is an interference observed in LC-MS/MS analysis when using a stable isotope-labeled internal standard (SIL-IS) like Sitagliptin-d4.[1][2][3] It occurs in two primary ways:

  • Analyte to IS Contribution: The unlabeled Sitagliptin (analyte) has naturally occurring heavy isotopes (e.g., ¹³C). These can produce a signal at the mass-to-charge ratio (m/z) being monitored for the deuterated internal standard, Sitagliptin-d4.[2][4][5]

  • IS to Analyte Contribution: The synthesized Sitagliptin-d4 standard may contain a small percentage of unlabeled Sitagliptin as an isotopic impurity, which contributes to the analyte's signal.[4]

Q2: Why is minimizing isotopic cross-talk critical for my bioanalytical method?

A2: Undetected isotopic cross-talk can lead to inaccurate and unreliable quantitative data.[4] It can compromise the linearity of the calibration curve, particularly at higher concentrations, and negatively impact the accuracy and precision of the assay.[1][2] For regulated bioanalytical studies, such as pharmacokinetic and bioequivalence assessments, regulatory agencies require that analytical methods be robust and free from such interferences.[4]

Q3: What are the primary causes of isotopic cross-talk?

A3: The main causes include:

  • Natural Isotope Abundance: The presence of naturally occurring heavy isotopes like ¹³C (about 1.1% abundance) in the Sitagliptin molecule can lead to an M+1 or M+2 signal that overlaps with the SIL-IS channel, especially when the mass difference between the analyte and IS is small.[5]

  • Isotopic Impurity of the SIL-IS: The Sitagliptin-d4 internal standard may not be 100% pure and could contain residual unlabeled Sitagliptin.[3][4] The isotopic purity of Sitagliptin-d4 has been reported to be around 98.3%.[6]

  • High Analyte Concentration: The contribution from the analyte's natural isotopes becomes more pronounced at the upper end of the calibration range, which can lead to non-linearity.[2]

Q4: How can I experimentally assess the level of cross-talk in my assay?

A4: A formal assessment should be performed during method development and validation.[4] The process involves:

  • Analyte to IS: Prepare and analyze a sample containing a high concentration of Sitagliptin (e.g., at the Upper Limit of Quantification, ULOQ) without adding the Sitagliptin-d4 IS. Measure the peak area in the MRM channel for Sitagliptin-d4.[4]

  • IS to Analyte: Prepare and analyze a solution of the Sitagliptin-d4 IS at its working concentration without the analyte. Measure the peak area in the MRM channel for Sitagliptin.[4]

Q5: What are the typical acceptance criteria for isotopic cross-talk?

A5: While not universally mandated, a common industry practice is to ensure the interference is minimal.[4]

  • The signal contribution from the analyte to the internal standard should be less than 5% of the mean internal standard response in blank samples.[4]

  • The signal contribution from the internal standard to the analyte should be less than 1% of the analyte's response at the Lower Limit of Quantification (LLOQ).[4]

Section 2: Troubleshooting Guide

Issue: My calibration curve is non-linear, especially at the high end.

Potential Cause Recommended Solution
Significant cross-talk from high analyte concentrations. The naturally occurring isotopes of Sitagliptin are contributing to the Sitagliptin-d4 signal, altering the analyte/IS ratio.[2]
1. Increase IS Concentration: A higher IS concentration can diminish the relative impact of the analyte's contribution. Biases of up to 36.9% have been observed with low IS concentrations, which were reduced to 5.8% by increasing the IS concentration.[3]
2. Narrow the Assay Range: While this minimizes the error, it also reduces the analytical range of the assay.[2]
3. Monitor a Less Abundant IS Isotope: If possible, monitor a higher mass isotope of Sitagliptin-d4 (e.g., M+2) that has minimal or no isotopic contribution from the analyte. This is a novel and effective approach.[2]

Issue: I'm observing a significant signal in my Sitagliptin-d4 MRM channel when injecting a high-concentration Sitagliptin sample (without IS).

Potential Cause Recommended Solution
Isotopic Overlap. The MRM transition selected for Sitagliptin-d4 is susceptible to interference from naturally abundant heavy isotopes in the Sitagliptin molecule.[5]
1. Optimize MRM Transitions: Re-evaluate the precursor and product ions. Select a product ion with lower cross-signal contribution if available.[2]
2. Enhance Chromatographic Separation: While Sitagliptin and Sitagliptin-d4 are designed to co-elute, ensure that no other interfering compound is the source of the signal.[5]
3. Follow the solutions for non-linearity, such as increasing the IS concentration or monitoring a different IS isotope.[2][3]

Issue: I'm seeing a peak in the Sitagliptin MRM channel when injecting only the Sitagliptin-d4 working solution.

Potential Cause Recommended Solution
Isotopic Impurity in the Internal Standard. The Sitagliptin-d4 reference material contains a small amount of unlabeled Sitagliptin.[4]
1. Source a Higher Purity SIL-IS: Contact your supplier to obtain a Sitagliptin-d4 lot with higher isotopic purity.[4]
2. Mathematical Correction: While less ideal, if the impurity level is known and consistent, the contribution can be subtracted during data processing. However, this adds complexity to the analysis.
3. Characterize the Contribution: Ensure the contribution is below the acceptance criteria (<1% of the LLOQ response). If it is, the IS may still be acceptable for use.[4]

Section 3: Experimental Protocols & Data

Protocol 1: Assessing Analyte-to-IS Cross-Talk
  • Prepare a stock solution of Sitagliptin.

  • From the stock, prepare a sample in the analysis matrix (e.g., blank human plasma) at the Upper Limit of Quantification (ULOQ) concentration.

  • Do not add the Sitagliptin-d4 internal standard to this sample.

  • Process the sample using the established extraction procedure (e.g., protein precipitation or LLE).[6][7]

  • Inject the extracted sample into the LC-MS/MS system.

  • Acquire data, monitoring the MRM transition for Sitagliptin-d4 (e.g., m/z 412.2 → 239.1).[6]

  • Separately, analyze a blank matrix sample fortified with the working concentration of Sitagliptin-d4 to determine its mean response.

  • Calculate the percent contribution using the formula: % Contribution = (Peak Area in IS channel from ULOQ sample / Mean Peak Area of IS in blank samples) * 100

  • Compare the result to the acceptance criterion (e.g., <5%).[4]

Protocol 2: Assessing IS-to-Analyte Cross-Talk (IS Purity Check)
  • Prepare the Sitagliptin-d4 working solution at the concentration used in the assay.

  • Prepare a calibration standard of Sitagliptin at the Lower Limit of Quantification (LLOQ).

  • Inject the Sitagliptin-d4 working solution into the LC-MS/MS system.

  • Acquire data, monitoring the MRM transition for Sitagliptin (e.g., m/z 408.2 → 193.0).[6]

  • Separately, analyze the LLOQ sample to determine the mean analyte response at this level.

  • Calculate the percent contribution using the formula: % Contribution = (Peak Area in analyte channel from IS solution / Mean Peak Area of analyte at LLOQ) * 100

  • Compare the result to the acceptance criterion (e.g., <1%).[4]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Sitagliptin Analysis

ParameterMethod Reference 1[6][8]Method Reference 2[9]
LC Column Kinetex® C18Phenomenex, Gemini C18, 3µ
Mobile Phase 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile50:50 (v/v) acetonitrile and 5mM ammonium formate (pH 3.5)
Flow Rate 0.2 mL/min0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Sitagliptin MRM (m/z) 408.2 → 193.0408.0 → 174.0
Sitagliptin-d4 MRM (m/z) 412.2 → 239.1412.0 → 174.0

Table 2: Summary of Reported Bioanalytical Method Performance

ParameterMethod Reference 1[6]Method Reference 2[9]Method Reference 3[7]
LLOQ (ng/mL) 52.0025
Linearity Range (ng/mL) 5–10002.002–797.4735–500.03
Accuracy (%) 97.3–103.8 (Intra-day)Not explicitly stated, but method deemed accurate87.09–105.05 (Within-run)
Precision (%CV) 1.84–7.11 (Intra-day)Not explicitly stated, but method deemed precise0.53–7.12 (Within-run)
Analyte Recovery (%) 79.51–83.2065.9–66.2Consistent
IS Recovery (%) 83.4273.35Consistent

Section 4: Visualization of Workflows

CrossTalkAssessment start_end start_end process process decision decision result result result_bad result_bad start Start prep_analyte Prepare High Conc. Analyte Sample (No IS) start->prep_analyte prep_is Prepare IS Working Solution start->prep_is analyze_analyte Analyze in IS MRM Channel prep_analyte->analyze_analyte analyze_is Analyze in Analyte MRM Channel prep_is->analyze_is calc_analyte Calculate Analyte → IS Contribution analyze_analyte->calc_analyte calc_is Calculate IS → Analyte Contribution analyze_is->calc_is check_analyte < 5% of IS Response? calc_analyte->check_analyte check_is < 1% of LLOQ Response? calc_is->check_is pass1 Pass check_analyte->pass1 Yes fail1 Fail: Troubleshoot check_analyte->fail1 No pass2 Pass check_is->pass2 Yes fail2 Fail: Source New IS check_is->fail2 No TroubleshootingLogic issue issue decision decision action action sub_action sub_action start Inaccurate Results or Non-Linear Calibration d1 High Analyte → IS Contribution? start->d1 a1_group Optimize Method d1->a1_group Yes d2 High IS → Analyte Contribution? d1->d2 No a1_1 Increase IS Concentration a1_group->a1_1 a1_2 Select Different MRM Transition a1_group->a1_2 a1_3 Monitor Less Abundant IS Isotope a1_group->a1_3 a2 Source Higher Purity Sitagliptin-d4 d2->a2 Yes end Check Other Causes (e.g., Matrix Effects, Source Contamination) d2->end No

References

Linearity issues in calibration curves with (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Sitagliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding linearity issues in calibration curves during experimental analysis.

Troubleshooting Guide

This guide addresses common issues that may lead to non-linearity in calibration curves when using this compound as an internal standard in LC-MS/MS assays.

Question: Why is my calibration curve for Sitagliptin showing non-linearity at higher concentrations?

Answer:

Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. Several factors could be contributing to this phenomenon. Here is a step-by-step guide to troubleshoot the issue.

Potential Causes and Solutions:

Potential Cause Description Recommended Action
Detector Saturation The MS detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in signal response and a loss of linearity.1. Dilute Samples: Dilute the high-concentration calibration standards and quality control (QC) samples to fall within the linear range of the detector. 2. Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system. 3. Optimize MS Parameters: Adjust detector gain or use a less intense MRM transition for the analyte.
Ionization Suppression/Enhancement In the ion source, high concentrations of the analyte and internal standard can compete for ionization, leading to a non-proportional response. This is a form of matrix effect that can be concentration-dependent.1. Check for Matrix Effects: Perform a post-extraction spike experiment at low and high concentrations to assess matrix effects. In validated methods for Sitagliptin, matrix effects have been observed to be minimal, with values close to 100% (e.g., 104.64% to 107.30%), indicating slight ion enhancement.[1] 2. Optimize Chromatography: Improve chromatographic separation to ensure co-eluting matrix components are resolved from the analyte and internal standard.
Isotopic Interference (Cross-Talk) At very high concentrations of Sitagliptin, the natural isotopic abundance of elements (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, this compound. This can artificially inflate the internal standard signal and cause the response ratio to deviate from linearity.1. Verify MRM Transitions: Ensure that the selected MRM transitions for the analyte and internal standard are specific and that there is no overlap. For Sitagliptin, a common transition is m/z 408.2 → 193.0, and for Sitagliptin-d4, it is m/z 412.2 → 239.1.[1][2] 2. Use a Non-Linear Calibration Model: In cases of known isotopic interference, a non-linear regression model (e.g., quadratic) may be more appropriate.
Analyte or Internal Standard Purity Impurities in the analyte or internal standard can interfere with quantification and affect linearity.1. Check Certificate of Analysis (CoA): Verify the purity of the Sitagliptin and this compound standards. 2. Use High-Purity Solvents: Ensure that all solvents and reagents used in sample preparation and the mobile phase are of high purity (e.g., LC-MS grade).
Question: My calibration curve is not linear at the lower limit of quantification (LLOQ). What should I do?

Answer:

Issues with linearity at the lower end of the curve often point to problems with sensitivity, background noise, or sample preparation.

Potential Causes and Solutions:

Potential Cause Description Recommended Action
Poor Signal-to-Noise (S/N) Ratio At the LLOQ, the analyte signal may be too low relative to the background noise, leading to poor precision and accuracy, which can affect linearity. Validated methods for Sitagliptin have achieved an LLOQ of 5 ng/mL.[1][3]1. Optimize MS/MS Parameters: Increase the dwell time for the LLOQ transition or optimize collision energy and other source parameters to enhance signal intensity. 2. Improve Sample Clean-up: A more efficient sample preparation method (e.g., liquid-liquid extraction instead of protein precipitation) can reduce background noise.
Adsorption of Analyte Sitagliptin may adsorb to plasticware or parts of the LC system, especially at low concentrations.1. Use Low-Adsorption Vials and Plates: Employ silanized or polypropylene labware. 2. Condition the LC System: Make several injections of a mid-concentration standard before running the calibration curve to passivate active sites in the system.
Inconsistent Extraction Recovery The efficiency of the extraction process may not be consistent at very low concentrations.1. Optimize Extraction Protocol: Ensure the pH and solvent ratios are optimized for consistent recovery. For Sitagliptin, liquid-liquid extraction with methyl tert-butyl ether (MTBE) has shown good recovery (around 79-83%).[1] 2. Evaluate Recovery: Determine the extraction recovery at low, medium, and high QC levels to ensure consistency across the calibration range.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a Sitagliptin calibration curve using this compound?

A1: Published and validated LC-MS/MS methods for Sitagliptin in human plasma show excellent linearity over a range of concentrations. Common linear ranges include 5-1000 ng/mL and 1-500 ng/mL, with correlation coefficients (r²) consistently greater than 0.998.[1][2][4]

Q2: Should I use a linear or a non-linear regression model for my calibration curve?

A2: For most applications involving Sitagliptin and its deuterated internal standard, a linear regression model with a weighting factor (commonly 1/x² or 1/x) is sufficient and recommended. Non-linear models, such as quadratic regression, should only be used if there is a known and justifiable reason for non-linearity, such as isotopic interference, and should be used with caution in regulated bioanalysis.

Q3: My this compound internal standard has a slightly different retention time than Sitagliptin. Is this a problem?

A3: A small shift in retention time between a deuterated internal standard and the analyte is a known phenomenon called the "chromatographic isotope effect" and is generally not a problem. In fact, some validated methods report a slight difference (e.g., 1.06 min for Sitagliptin-d4 vs. 1.07 min for Sitagliptin).[5] The key is that the internal standard should elute close enough to the analyte to experience similar matrix effects. A significant or drifting retention time difference, however, could indicate a chromatographic problem that needs to be addressed.

Q4: How can I minimize matrix effects when analyzing Sitagliptin in plasma?

A4: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[6] Additionally, optimizing sample preparation can significantly reduce matrix interference. Liquid-liquid extraction (LLE) is often more effective at producing cleaner extracts than protein precipitation. For Sitagliptin, LLE with methyl tert-butyl ether (MTBE) has been shown to be effective.[1]

Q5: What are the recommended MRM transitions for Sitagliptin and this compound?

A5: Commonly used and validated MRM transitions in positive ionization mode are:

  • Sitagliptin: m/z 408.2 → 193.0 or m/z 408.0 → 174.0[1][2][5]

  • This compound: m/z 412.2 → 239.1 or m/z 412.0 → 174.0[1][2][5] It is crucial to optimize these transitions on your specific mass spectrometer.

Experimental Protocols

Validated LC-MS/MS Method for Quantification of Sitagliptin in Human Plasma

This protocol is based on a published, validated method and can be used as a reference for setting up your own experiments.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Kinetex® C18 (100 Å, 2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase: 50:50 (v/v) mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Sitagliptin: Q1 m/z 408.2 → Q3 m/z 193.0

    • This compound: Q1 m/z 412.2 → Q3 m/z 239.1

  • Key Parameters: Optimize ion source gas, curtain gas, and collision gas pressures, as well as ion spray voltage and source temperature according to your instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize performance data from validated bioanalytical methods for Sitagliptin using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Validated Sitagliptin Assays

Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
5 - 1000> 0.9985[1]
1 - 500Not specified1[4]
2.002 - 797.437Not specified2.002[5]
1 - 7500.9991[7]

Table 2: Recovery and Matrix Effect for Sitagliptin and Sitagliptin-d4

Analyte Nominal Concentration (ng/mL) Recovery (%) Matrix Effect (%) Reference
Sitagliptin1583.20104.64[1][6]
30081.99105.43[1][6]
80079.51107.30[1][6]
Sitagliptin-d4 (IS)100083.42103.04[1][6]

Visualizations

Troubleshooting_Workflow start Non-Linearity Observed in Sitagliptin Calibration Curve check_range Where is the non-linearity? (High or Low Concentrations) start->check_range high_conc High Concentration Non-Linearity check_range->high_conc High low_conc Low Concentration Non-Linearity check_range->low_conc Low cause_high1 Detector Saturation? high_conc->cause_high1 cause_low1 Poor S/N Ratio? low_conc->cause_low1 cause_high2 Ionization Suppression? cause_high1->cause_high2 No solution_high1 Dilute Samples or Reduce Injection Volume cause_high1->solution_high1 Yes cause_high3 Isotopic Interference? cause_high2->cause_high3 No solution_high2 Optimize Chromatography & Evaluate Matrix Effect cause_high2->solution_high2 Yes solution_high3 Verify MRM Transitions & Consider Non-Linear Fit cause_high3->solution_high3 Yes cause_low2 Analyte Adsorption? cause_low1->cause_low2 No solution_low1 Optimize MS Parameters & Improve Sample Clean-up cause_low1->solution_low1 Yes cause_low3 Inconsistent Recovery? cause_low2->cause_low3 No solution_low2 Use Low-Adsorption Labware & Condition LC System cause_low2->solution_low2 Yes solution_low3 Optimize & Validate Extraction Protocol cause_low3->solution_low3 Yes end_node Linearity Restored solution_high1->end_node solution_high2->end_node solution_high3->end_node solution_low1->end_node solution_low2->end_node solution_low3->end_node

Caption: A troubleshooting workflow for addressing non-linearity in calibration curves.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma_sample->add_is lle 3. Liquid-Liquid Extraction (e.g., with MTBE) add_is->lle evap_recon 4. Evaporate & Reconstitute lle->evap_recon injection 5. Inject into LC-MS/MS evap_recon->injection separation 6. Chromatographic Separation (C18 Column) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection integration 8. Peak Integration detection->integration calibration 9. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification 10. Quantify Unknowns calibration->quantification

Caption: A typical bioanalytical workflow for the quantification of Sitagliptin.

References

Impact of mobile phase additives on (Rac)-Sitagliptin-d4 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Sitagliptin-d4. The following information addresses common issues related to mobile phase additives and their impact on signal intensity and chromatographic performance during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase additives used for the analysis of Sitagliptin and its deuterated internal standard, Sitagliptin-d4?

A1: Common mobile phase additives for the analysis of Sitagliptin and Sitagliptin-d4 in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) include volatile acids and salts to improve ionization efficiency and chromatographic peak shape. Formic acid, ammonium acetate, and ammonium formate are frequently used.[1][2][3] For chiral separations of Sitagliptin enantiomers, basic additives like diethylamine (DEA) may also be employed in combination with salts like ammonium acetate.[4]

Q2: Why is my this compound signal intensity low or inconsistent?

A2: Low or inconsistent signal intensity for this compound can be attributed to several factors related to the mobile phase composition. One common issue is the concentration of the acidic additive. For instance, an incorrect concentration of formic acid in the aqueous portion of the mobile phase has been shown to cause signal reduction, especially at higher analyte concentrations.[1] Additionally, the choice of reconstitution solvent after sample preparation can significantly impact peak intensity.[1]

Q3: Can the mobile phase pH affect the separation and signal of Sitagliptin enantiomers?

A3: Yes, the pH of the mobile phase plays a crucial role in the enantiomeric separation of Sitagliptin. The pH can influence the ionization state of the analyte and its interaction with the chiral stationary phase, thereby affecting chromatographic efficiency and resolution between the enantiomers.[5]

Q4: Are there any specific recommendations for choosing a column for Sitagliptin analysis?

A4: Several reversed-phase columns have been successfully used for the analysis of Sitagliptin and its internal standards. C18 columns are a popular choice, with specific examples including Kinetex® C18 and Gemini® C18 columns.[1][2] For chiral separations, specific chiral stationary phases like Chiralpak-IC are utilized.[4] The selection of the column should be based on the specific requirements of the assay, such as the need for chiral separation and desired chromatographic performance.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
  • Question: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

  • Answer: Peak tailing for a basic compound like Sitagliptin on a reversed-phase column can often be attributed to interactions with residual silanol groups on the silica support. The addition of a small amount of a basic modifier or an acidic additive to the mobile phase can help to mitigate these interactions.

    • Recommendation 1: Ensure an appropriate concentration of an acidic additive, such as formic acid (e.g., 0.04% to 0.1%), is present in the aqueous component of your mobile phase.[1][6][7] This helps to protonate the silanol groups and reduce secondary interactions.

    • Recommendation 2: For chiral separations, a basic additive like diethylamine (DEA) in combination with a buffer like ammonium acetate has been shown to provide good peak shape and resolution.[4]

    • Recommendation 3: Evaluate the pH of your mobile phase. Adjusting the pH can alter the ionization state of Sitagliptin and improve peak symmetry.[5]

Issue 2: Signal Suppression or Reduction at High Analyte Concentrations
  • Question: I am observing a reduction in the this compound signal, particularly at higher concentrations. What could be the cause and how can I fix it?

  • Answer: Signal suppression at higher concentrations can be a complex issue, sometimes related to the mobile phase composition or matrix effects.

    • Recommendation 1: Re-evaluate the concentration of your acidic additive. In one study, an unexpected signal reduction at elevated concentrations was resolved by precisely adjusting the formic acid concentration in the aqueous mobile phase component.[1]

    • Recommendation 2: Investigate the composition of your reconstitution solvent after sample preparation. A reconstitution solvent that is too strong can cause poor peak shape and diminished intensity at high concentrations. Adjusting the solvent composition, for example to a 1:1 (v/v) mixture of 0.1% formic acid in water and acetonitrile, may lead to more consistent and robust peak areas.[1]

    • Recommendation 3: Consider potential matrix effects, especially when analyzing complex biological samples. While Sitagliptin-d4 is a stable isotope-labeled internal standard designed to compensate for matrix effects, significant ion suppression can still occur.[2] Ensure your sample preparation method is effective at removing interfering matrix components.

Quantitative Data Summary

The following tables summarize different mobile phase compositions that have been successfully used for the analysis of Sitagliptin and its deuterated internal standard.

Table 1: Mobile Phase Compositions for Achiral Analysis of Sitagliptin

Mobile Phase Component AMobile Phase Component BRatio (A:B, v/v)Additives in AReference
5 mM Ammonium FormateAcetonitrile50:500.04% Formic Acid[1][2]
5 mM Ammonium Formate (pH 3.5)Acetonitrile50:50-
0.1% v/v Formic AcidMethanol45:55-[6][7]
Water with 0.2% Formic AcidMethanol52:48-[8]

Table 2: Mobile Phase Composition for Chiral Analysis of Sitagliptin

Mobile Phase Component AMobile Phase Component BRatio (A:B, v/v)Additives in AReference
10 mM Ammonium AcetateAcetonitrile40:600.05% Diethylamine[4]
3 M Potassium Dihydrogen Phosphate (pH 4.0)Methanol:Acetonitrile60:40 (organic mix)-[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Sitagliptin in Human Plasma (Achiral)

This protocol is based on a validated method for the sensitive quantification of Sitagliptin.[1][2]

  • Chromatographic System:

    • Column: Kinetex® C18 (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase:

      • Solvent A: 5 mM ammonium formate with 0.04% formic acid in water

      • Solvent B: Acetonitrile

    • Elution: Isocratic

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Sitagliptin: m/z 408.2 → 193.0

      • Sitagliptin-d4: m/z 412.2 → 239.1

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (Sitagliptin-d4).

    • Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a 1:1 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

Visualizations

Troubleshooting_Workflow cluster_start Start: Signal Issue Identified cluster_troubleshooting Troubleshooting Steps cluster_solutions_peak_shape Solutions for Poor Peak Shape cluster_solutions_suppression Solutions for Signal Suppression cluster_end Resolution start Poor or Inconsistent This compound Signal check_peak_shape Assess Peak Shape start->check_peak_shape check_concentration Evaluate Signal at Different Concentrations start->check_concentration peak_tailing Peak Tailing Observed? check_peak_shape->peak_tailing signal_suppression Signal Suppression at High Concentration? check_concentration->signal_suppression peak_tailing->check_concentration No adjust_acid Adjust Formic Acid Concentration peak_tailing->adjust_acid Yes add_base Consider Basic Additive (e.g., DEA for chiral) peak_tailing->add_base Yes adjust_ph Optimize Mobile Phase pH peak_tailing->adjust_ph Yes signal_suppression->check_peak_shape No optimize_acid Optimize Formic Acid Concentration signal_suppression->optimize_acid Yes change_reconstitution Modify Reconstitution Solvent signal_suppression->change_reconstitution Yes check_matrix Investigate and Mitigate Matrix Effects signal_suppression->check_matrix Yes end Signal Optimized adjust_acid->end add_base->end adjust_ph->end optimize_acid->end change_reconstitution->end check_matrix->end

Caption: Troubleshooting workflow for poor this compound signal.

Mobile_Phase_Optimization cluster_input Initial Conditions cluster_additives Additive Selection cluster_output Desired Outcome start Initial Mobile Phase (e.g., Water/Acetonitrile) acidic Acidic Additives (Formic Acid, Acetic Acid) start->acidic salt Salts (Ammonium Acetate, Ammonium Formate) start->salt basic Basic Additives (for chiral) (Diethylamine) start->basic outcome Improved Signal Intensity & Good Peak Shape acidic->outcome salt->outcome basic->outcome

Caption: Mobile phase additive selection for signal optimization.

References

Enhancing sensitivity for low-level detection of (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing sensitivity for the low-level detection of (Rac)-Sitagliptin-d4.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, particularly when using LC-MS/MS methods.

Question: Why am I observing a weak or no signal for Sitagliptin-d4?

Answer: A weak or absent signal can stem from several factors throughout the analytical workflow. Follow this troubleshooting guide to identify and resolve the issue.

  • Sample Preparation:

    • Inefficient Extraction: Ensure the chosen extraction method (e.g., liquid-liquid extraction with methyl tert-butyl ether or protein precipitation with acetonitrile) is performing optimally.[1][2] Inadequate vortexing or phase separation can lead to poor recovery.

    • Incorrect pH: The pH of the sample can influence the extraction efficiency of Sitagliptin. Adjusting the pH may be necessary to improve recovery.

    • Analyte Degradation: Sitagliptin can be susceptible to degradation. Ensure samples are stored correctly and consider the use of enzyme inhibitors if enzymatic degradation is suspected.[3]

  • Chromatography:

    • Column Choice: A C18 column is commonly used for Sitagliptin analysis.[1][4] Ensure your column is in good condition and appropriate for the mobile phase.

    • Mobile Phase Composition: The mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid, is critical for good peak shape and retention.[1][4] Prepare fresh mobile phase and ensure accurate composition.

    • Flow Rate: An optimized flow rate is essential for sensitivity. A flow rate of 0.2 mL/min to 0.8 mL/min has been reported to be effective.[1][4]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Sitagliptin analysis.[1][4][5] Check that the ESI source is clean and functioning correctly.

    • MRM Transitions: Verify the Multiple Reaction Monitoring (MRM) transitions for Sitagliptin-d4. A common transition is m/z 412.0 -> 174.0.[4]

    • Instrument Parameters: Optimize key mass spectrometer parameters such as declustering potential, collision energy, and ion spray voltage to maximize the signal.[1][4]

Question: How can I reduce matrix effects and improve signal-to-noise?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of Sitagliptin-d4, leading to inaccurate quantification and reduced sensitivity.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether (MTBE) can provide a cleaner extract compared to protein precipitation.[1]

    • Solid-Phase Extraction (SPE): SPE can offer more selective cleanup than LLE or protein precipitation, effectively removing interfering substances.[2]

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may also reduce the analyte concentration below the detection limit.

  • Chromatography:

    • Gradient Elution: Employing a gradient elution program can help to separate Sitagliptin-d4 from interfering matrix components.

    • Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.[1]

  • Mass Spectrometry:

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[1][6]

    • Source Optimization: Proper optimization of the ion source parameters can help to minimize the impact of matrix components on the ionization of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for Sitagliptin-d4 detection?

A1: While optimal parameters can vary between instruments, published methods provide a good starting point. Refer to the tables below for commonly used parameters.

Q2: What is a suitable internal standard for the analysis of Sitagliptin?

A2: this compound is the most appropriate internal standard as its chemical and physical properties are very similar to the unlabeled analyte, ensuring it effectively tracks the analyte during sample preparation and analysis, correcting for variability.[1][6]

Q3: What are the expected recovery and matrix effect values for Sitagliptin analysis?

A3: Recoveries for Sitagliptin are generally in the range of 79-83%.[1] Matrix effects should be close to 100%, indicating minimal ion suppression or enhancement.[1] See the data summary tables for more details.

Q4: How can I improve the linearity of my calibration curve at low concentrations?

A4: To improve linearity at the lower end of the calibration curve, ensure that the blank matrix is free of interferences and that the sample processing is consistent across all calibration standards. Consider using a smaller sample volume to reduce matrix load.[1]

Data Presentation

Table 1: LC-MS/MS Parameters for Sitagliptin and Sitagliptin-d4 Analysis
ParameterSettingReference
Chromatography
ColumnKinetex® C18 or Phenomenex, Gemini C18[1][4]
Mobile Phase5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1) or 5mM ammonium formate pH 3.5 and acetonitrile (50:50)[1][4]
Flow Rate0.2 - 0.8 mL/min[1][4]
Column Temperature35 °C[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[1][4]
MRM Transition (Sitagliptin)m/z 408.2 → 193.0 or 408.0 -> 174.0[1][4]
MRM Transition (Sitagliptin-d4)m/z 412.2 → 239.1 or 412.0 -> 174.0[1][4]
Ion Spray Voltage5500 V[1][4]
Source Temperature500 - 550 °C[1][4]
Table 2: Recovery and Matrix Effect of Sitagliptin and Sitagliptin-d4 in Human Plasma
AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Sitagliptin1583.20104.64[1][6]
Sitagliptin30081.99105.43[1][6]
Sitagliptin80079.51107.30[1][6]
Sitagliptin-d4 (IS)100083.42103.04[1][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sitagliptin from Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (Sitagliptin-d4 in methanol).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.[6]

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Sitagliptin from Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (Sitagliptin-d4 in methanol).

  • Add 300 µL of acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Logic Plasma Plasma Sample Add_IS Add Internal Standard (Sitagliptin-d4) Plasma->Add_IS Extraction Liquid-Liquid Extraction (e.g., MTBE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Start Low/No Signal? Check_Extraction Extraction Efficient? Start->Check_Extraction Check_Chrom Good Peak Shape? Check_Extraction->Check_Chrom Yes Optimize_Extraction Optimize Extraction (Solvent, pH) Check_Extraction->Optimize_Extraction No Check_MS MS Signal Present? Check_Chrom->Check_MS Yes Check_Column Check Column & Mobile Phase Check_Chrom->Check_Column No Check_MS->Data_Analysis Yes Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS No

Caption: Experimental workflow and troubleshooting logic for Sitagliptin-d4 analysis.

References

Validation & Comparative

Validating (Rac)-Sitagliptin-d4 as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Rac)-Sitagliptin-d4 as a certified reference material (CRM). The objective is to evaluate its performance characteristics against established standards and alternative reference materials, supported by available experimental data. This document is intended to assist researchers and analytical scientists in making informed decisions regarding the selection and application of reference standards for the quantitative analysis of Sitagliptin.

Executive Summary

This compound is a deuterated form of Sitagliptin, an oral hypoglycemic agent. It is commonly used as an internal standard in bioanalytical methods for the quantification of Sitagliptin in various biological matrices. While readily available from several commercial suppliers, a comprehensive validation of this compound as a Certified Reference Material (CRM) under ISO 17034 is not publicly available. This guide compiles and compares data from available Certificates of Analysis (CoAs) and scientific literature to provide an objective assessment of its suitability as a reference material. The comparison also includes pharmacopeial standards for Sitagliptin as a benchmark.

Performance Data of this compound

The following tables summarize the quantitative data obtained from various commercial sources for Sitagliptin-d4 and its racemic form. It is important to note that these values are from individual batches and may not represent the certified values of a CRM.

Table 1: Purity and Isotopic Enrichment of Commercially Available Sitagliptin-d4 Reference Standards

ParameterThis compound HClSitagliptin-d4 HClSitagliptin D4(±)-Sitagliptin-d4 (hydrochloride)
Purity (by HPLC) Not Specified99.3%[1]>90%[2]Not Specified
Isotopic Enrichment Not Specified99% atom D[1]Not Specified≥99% deuterated forms (d1-d4)[3]
Appearance White SolidWhite solid[1]Not SpecifiedA solid[3]
Molecular Formula C₁₆H₁₂D₄ClF₆N₅OC₁₆H₁₂D₄ClF₆N₅O[1]C₁₆H₁₁D₄F₆N₅OC₁₆H₁₁D₄F₆N₅O • HCl[3]
Molecular Weight 447.80447.80[1]411.3447.8[3]

Table 2: Comparison of this compound with USP Sitagliptin Phosphate Reference Standard

CharacteristicThis compound (from available CoAs)USP Sitagliptin Phosphate RS
Identity Conforms to structure (¹H-NMR, MS)[2]Conforms to USP monograph tests[4][5][6]
Purity (Assay) Ranging from >90% to 99.3% (HPLC)[1][2]NLT 98.0% and NMT 102.0% on anhydrous and solvent-free basis[6]
Certified Value & Uncertainty Not provided as a certified value with uncertaintyProvided with the reference standard
Homogeneity Data Not publicly availableAssessed and documented
Stability Data Stated as ≥ 4 years at -20°C by one supplier[3]Comprehensive stability data available
Traceability Traceable to in-house standardsTraceable to the International System of Units (SI)

Experimental Protocols

The following are generalized experimental protocols for the determination of purity and identity of Sitagliptin and its deuterated analogues, based on methods described in the scientific literature.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Sitagliptin has maximum absorbance (around 267 nm).

  • Procedure: A solution of the this compound reference material is prepared in a suitable solvent and injected into the HPLC system. The peak area of the main component is measured and compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion of this compound is determined to confirm its identity. The relative intensities of the signals corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured to determine the isotopic enrichment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of Sitagliptin and the general workflow for the validation of a certified reference material.

sitagliptin_pathway cluster_body Physiological Response to Food Intake cluster_dpp4 DPP-4 Action and Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Release Insulin Release Pancreas->Insulin Release + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Blood Glucose Blood Glucose Insulin Release->Blood Glucose Lowers Glucagon Release->Blood Glucose Raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of Sitagliptin.

crm_validation_workflow Material Synthesis Material Synthesis Characterization Characterization Material Synthesis->Characterization Purity Assessment Purity Assessment Characterization->Purity Assessment Homogeneity Study Homogeneity Study Characterization->Homogeneity Study Stability Study Stability Study Characterization->Stability Study Value Assignment Value Assignment Purity Assessment->Value Assignment Homogeneity Study->Value Assignment Stability Study->Value Assignment Uncertainty Estimation Uncertainty Estimation Value Assignment->Uncertainty Estimation CRM Certification CRM Certification Uncertainty Estimation->CRM Certification

Caption: General workflow for CRM validation.

Discussion and Comparison

This compound serves as a crucial tool for the accurate quantification of Sitagliptin in research and clinical settings. The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis, leading to more accurate and precise results.

However, the validation of a reference material as a "Certified Reference Material" involves a rigorous process that includes characterization, assessment of homogeneity and stability, and the assignment of a certified value with a stated uncertainty. Based on the publicly available information, this compound from commercial suppliers is typically sold as a "reference standard" rather than a fully certified CRM according to ISO 17034.

Key Comparison Points:

  • Purity: While some suppliers provide HPLC purity values, these are often from single-batch analyses and lack the comprehensive assessment and uncertainty budget of a CRM. The USP Reference Standard for Sitagliptin Phosphate, on the other hand, has a well-defined purity range.

  • Isotopic Enrichment: The isotopic purity of deuterated standards is critical to avoid interference with the analyte signal. The available data suggests high isotopic enrichment for Sitagliptin-d4, which is a positive attribute.

  • Certification and Traceability: A key differentiator of a CRM is its certification by an authoritative body and its metrological traceability. This level of certification is not apparent for most commercially available this compound standards.

Conclusion

This compound is an indispensable tool for the bioanalysis of Sitagliptin. The commercially available reference standards generally exhibit high purity and isotopic enrichment, making them suitable for use as internal standards in many research applications.

However, for applications requiring the highest level of accuracy and metrological traceability, such as in the context of regulatory submissions or the calibration of other reference materials, the use of a fully certified CRM is recommended. The data presented in this guide, compiled from available sources, provides a valuable starting point for the evaluation of this compound. Researchers should carefully consider the level of certification required for their specific application and, when necessary, request more detailed validation information from their supplier or consider using a pharmacopeial reference standard for the non-labeled analyte as a primary calibrator.

References

A Researcher's Guide to Internal Standards for Sitagliptin Quantification: A Comparative Analysis of (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Sitagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness and reliability of the bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of (Rac)-Sitagliptin-d4 with other internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your research needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis by mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and matrix effects. This mimicry allows for effective compensation for variability during sample preparation and analysis, leading to high accuracy and precision. This compound, a deuterated analog of Sitagliptin, falls into this category and is a well-established and validated internal standard for Sitagliptin quantification.[2]

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on several key parameters of the bioanalytical method validation, including linearity, precision, accuracy, recovery, and matrix effects. Below is a comparison of this compound with other reported internal standards for Sitagliptin.

Quantitative Performance Data

The following table summarizes the performance of a highly sensitive LC-MS/MS method for the quantification of Sitagliptin in human plasma using this compound as the internal standard.

Performance ParameterThis compound
Linearity Range 5 - 1000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.998[2][3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]
Intra-day Precision (%CV) 1.52 - 3.72%[3]
Inter-day Precision (%CV) 1.81 - 9.87%[3]
Intra-day Accuracy (%) 95.70 - 105.94%[3]
Inter-day Accuracy (%) 97.20 - 100.23%[3]
Mean Recovery (%) 83.42%[3]
Matrix Effect (%) 103.04%[3]

In contrast to the extensive validation data available for this compound, other non-isotopically labeled internal standards have also been employed, though direct comparative performance data is often scarce. The table below presents data from various methods using different internal standards. It is important to note that these methods may differ in their analytical techniques, making a direct comparison challenging.[1]

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)
Retagliptin (Structural Analog) 20 - 2000Not explicitly statedNot explicitly stated
Salbutamol Not explicitly statedNot explicitly statedNot explicitly stated
Loratidine 190 - 200,000190Not explicitly stated
Diphenhydramine HCl 5 - 5005Consistent
Rosiglitazone 100 - 3200100Not explicitly stated

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma using this compound as an internal standard is provided below.[1][3]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: Kinetex® C18[3]

  • Mobile Phase: Isocratic elution with a 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[2][3]

  • Flow Rate: 0.2 mL/min[3]

  • Mass Spectrometry: Detection in positive ionization mode through multiple reaction monitoring (MRM).[3]

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[3]

    • This compound: m/z 412.2 → 239.1[3]

Visualizing the Rationale and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the rationale for choosing a SIL internal standard and the typical bioanalytical workflow.

G cluster_0 Rationale for SIL Internal Standard cluster_1 Analytical Process Variability Analyte Sitagliptin SP Sample Prep Analyte->SP Subject to IS This compound IS->SP Subject to Chrom Chromatography SP->Chrom Ion Ionization Chrom->Ion MS Mass Spec Ion->MS Detection

Caption: Rationale for using a stable isotope-labeled internal standard.

G start Start: Plasma Sample spike Spike with this compound start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject quant Quantification inject->quant report Report Results quant->report

Caption: Bioanalytical workflow for Sitagliptin quantification.

Discussion and Conclusion

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. The data presented clearly demonstrates that this compound, a stable isotope-labeled internal standard, provides excellent performance in terms of linearity, precision, accuracy, and its ability to compensate for matrix effects and recovery variability.[3]

While other non-isotopically labeled compounds have been used as internal standards for Sitagliptin, they may not perfectly mimic the analyte's behavior throughout the analytical process. Structural analogs like Retagliptin are a viable alternative, but may exhibit different extraction efficiencies or ionization responses.[1] Other unrelated compounds, such as Salbutamol or Loratidine, are less ideal as their physicochemical properties differ significantly from Sitagliptin, potentially leading to less accurate quantification.

In the absence of direct experimental data for some alternative internal standards, a qualitative assessment suggests that their different chemical properties could lead to discrepancies in ionization efficiency and matrix effects, which could compromise the accuracy of quantification.[2] For regulated bioanalysis where high accuracy and precision are paramount, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Its co-eluting nature and identical chemical properties ensure effective compensation for variations during sample preparation and analysis, solidifying its position as the gold standard for the bioanalysis of Sitagliptin.[2]

References

Cross-Validation of Analytical Methods: (Rac)-Sitagliptin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of sitagliptin in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of reliable bioanalytical methods. This guide provides an objective comparison of analytical methods for sitagliptin, focusing on the performance of the stable isotope-labeled internal standard, (Rac)-Sitagliptin-d4, against non-deuterated alternatives.

Performance Comparison of Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis using mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[1]

This section compares the performance of a highly sensitive LC-MS/MS method using this compound as the internal standard with methods employing non-deuterated internal standards.

Table 1: Performance Characteristics of Sitagliptin Bioanalytical Methods

ParameterMethod 1: this compound (LC-MS/MS)Method 2: Fluoxetine (LC-MS/MS)Method 3: Retagliptin (DART-MS)
Linearity Range 5 - 1000 ng/mL[2][3][4]Not explicitly stated, but issues with recovery noted[5]Not specified[1]
Correlation Coefficient (r²) > 0.998[2][3][4]Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][5]Not specifiedNot specified
Intra-day Precision (%CV) 1.52 - 3.72%[2]Not specifiedNot specified
Inter-day Precision (%CV) 1.81 - 9.87%[2]Not specifiedNot specified
Intra-day Accuracy (%) 95.70 - 105.94%[2]Not specifiedNot specified
Inter-day Accuracy (%) 97.20 - 100.23%[2]Not specifiedNot specified
Recovery of Analyte (%) 79.51 - 83.20%[2][5]68.1 ± 1.1%[5]Not specified
Recovery of Internal Standard (%) 83.42%[2][5]54.1 ± 1.0%[5]Not specified
Matrix Effect of Analyte (%) 104.64 - 107.30%[5]Not specifiedPotential for less effective compensation[1]
Matrix Effect of Internal Standard (%) 103.04%[5]Not specifiedPotential for less effective compensation[1]

As evidenced by the data, the method utilizing this compound demonstrates excellent linearity, precision, and accuracy.[2] Notably, the recovery of this compound is significantly higher and more consistent with the analyte's recovery compared to a non-deuterated internal standard like fluoxetine.[5] This highlights the superior ability of a SIL-IS to compensate for extraction inefficiencies. While direct comparison with the Retagliptin method is challenging due to differing analytical techniques (DART-MS vs. LC-MS/MS), the principle remains that non-isotopically labeled analogs may not co-elute perfectly with the analyte, potentially leading to less effective compensation for matrix effects and ionization variability.[1]

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as an internal standard is provided below.[2][5]

Chemicals and Reagents
  • Sitagliptin (purity 99.4%)

  • This compound HCl (purity 99.5%, isotopic purity 98.3%)

  • Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) (HPLC-grade)

  • Ammonium acetate and formic acid

  • Ultrapure water

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound).

  • Add MTBE as the extraction solvent.

  • Vortex mix the sample.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions
  • LC System: High-performance liquid chromatography system

  • Column: Kinetex® C18 column[2][3]

  • Mobile Phase: 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile[2][3]

  • Flow Rate: 0.2 mL/min[2][3]

  • Elution: Isocratic[2][3]

  • Total Run Time: < 2 minutes[2][3]

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[2][3]

  • Detection: Multiple reaction monitoring (MRM)[2][3]

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[2][3]

    • This compound: m/z 412.2 → 239.1[2][3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the experimental workflow and the logical process of a regulated bioanalysis study.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound Plasma->Add_IS LLE 3. Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap 4. Evaporation LLE->Evap Recon 5. Reconstitution Evap->Recon LC 6. Chromatographic Separation Recon->LC MS 7. Mass Spectrometric Detection LC->MS Integration 8. Peak Integration MS->Integration Ratio 9. Analyte/IS Ratio Calculation Integration->Ratio Quant 10. Quantification Ratio->Quant

Caption: Bioanalytical workflow for sitagliptin quantification.

G cluster_method Method Development & Validation cluster_study Study Conduct cluster_reporting Reporting MD Method Development PV Pre-study Validation MD->PV MV Method Validation (Accuracy, Precision, Linearity, etc.) PV->MV SA Sample Analysis MV->SA ISR Incurred Sample Reanalysis SA->ISR DR Data Reporting ISR->DR AR Archiving DR->AR

Caption: Logical flow of a regulated bioanalysis process.

References

A Comparative Guide to the Quantification of (Rac)-Sitagliptin-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Sitagliptin, with a focus on the use of its deuterated internal standard, (Rac)-Sitagliptin-d4. The information is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic, bioequivalence, and quality control studies. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes data from various validated analytical methods to offer a performance comparison.

Sitagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes.[1] Accurate quantification is crucial for assessing its therapeutic efficacy and pharmacokinetic profile.[2] A variety of analytical techniques have been developed for its measurement in bulk drugs, pharmaceutical formulations, and biological matrices.[1] Among the most robust and widely used methods is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often employing a deuterated internal standard like Sitagliptin-d4 for enhanced precision and accuracy.[3][4]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different validated LC-MS/MS methods for the quantification of Sitagliptin. These methods utilize Sitagliptin-d4 as an internal standard and have been applied to human plasma samples.

Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods

Method ReferenceLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
[Published Method 1 (LC-MS/MS)][4]2.024–800.7142.024
[Published Method 2 (LC-MS/MS)][3]5–10005

Table 2: Accuracy and Precision of Validated LC-MS/MS Methods

Method ReferenceQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
[Published Method 1 (LC-MS/MS)][4]Not Specified< 5.3< 4.393–11093–110
[Published Method 2 (LC-MS/MS)][3]15 (LQC)3.729.87105.94100.23
300 (MQC)1.521.8195.7097.20
800 (HQC)2.052.4598.6597.88

Table 3: Recovery and Matrix Effect

Method ReferenceQC Level (ng/mL)Mean Recovery of Sitagliptin (%)Mean Recovery of Sitagliptin-d4 (%)
[Published Method 2 (LC-MS/MS)][3]15 (LQC)79.5183.42
300 (MQC)83.2083.42
800 (HQC)81.6583.42

Experimental Protocols

Below are representative experimental protocols for the quantification of Sitagliptin using this compound as an internal standard, based on published literature.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction) [3]

  • Spiking: To 100 µL of human plasma, add the internal standard (Sitagliptin-d4) solution.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortexing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions [4]

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: HyPURITY C8 (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 235.1

    • Sitagliptin-d4: m/z 412.2 → 239.1

Visualizations

The following diagrams illustrate the typical workflow for Sitagliptin analysis and the logical relationship of analytical method validation parameters.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Analytical workflow for Sitagliptin quantification.

Method_Validation_Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Linearity->Range Linearity->LLOQ Precision->Accuracy

Caption: Key parameters for analytical method validation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Performance of (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients in biological matrices is paramount. In the bioanalysis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, the choice of an appropriate internal standard is critical for robust and accurate results. This guide provides an objective comparison of the performance of (Rac)-Sitagliptin-d4, a deuterated stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data from various studies.

This compound is widely regarded as the "gold standard" for the bioanalysis of Sitagliptin.[1][2] Its structural identity to the analyte, with the exception of isotopic labeling, ensures that it mimics the behavior of Sitagliptin throughout the analytical process, from extraction to ionization.[1] This minimizes variability and effectively compensates for matrix effects, leading to high accuracy and precision in quantification.[1]

Performance in Human Plasma

Human plasma is the most common matrix for pharmacokinetic studies. The performance of this compound has been extensively validated in this matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Bioanalytical Method Validation Parameters for Sitagliptin and this compound in Human Plasma

ParameterSitagliptinThis compound (Internal Standard)Reference
Linearity Range5 - 1000 ng/mLN/A[3]
Correlation Coefficient (r²)> 0.998N/A[2][3]
Lower Limit of Quantification (LLOQ)5 ng/mLN/A[2][3]
Intra-day Precision (%CV) [2]
Low QC (15 ng/mL)1.52N/A[2]
Medium QC (150 ng/mL)3.72N/A[2]
High QC (800 ng/mL)1.81N/A[2]
Intra-day Accuracy (%) [2]
Low QC (15 ng/mL)105.94N/A[2]
Medium QC (150 ng/mL)95.70N/A[2]
High QC (800 ng/mL)100.23N/A[2]
Inter-day Precision (%CV) [2]
Low QC (15 ng/mL)9.87N/A[2]
Medium QC (150 ng/mL)1.81N/A[2]
High QC (800 ng/mL)1.81N/A[2]
Inter-day Accuracy (%) [2]
Low QC (15 ng/mL)97.20N/A[2]
Medium QC (150 ng/mL)100.23N/A[2]
High QC (800 ng/mL)100.23N/A[2]
Recovery (%) 79.51 - 83.2083.42[4][5]
Matrix Effect (%) 104.64 - 107.30103.04[4][5]

As shown in Table 1, methods utilizing this compound as an internal standard demonstrate excellent linearity, precision, and accuracy, well within the acceptance criteria set by regulatory agencies like the FDA.[3] The recovery of this compound is consistent and comparable to that of the analyte, indicating that it effectively tracks Sitagliptin during the extraction process.[4][5] Furthermore, the matrix effect for both the analyte and the internal standard is minimal and similar, demonstrating the ability of the deuterated standard to compensate for ionization suppression or enhancement caused by endogenous components in the plasma.[4][5]

In contrast, the use of a non-deuterated structural analog, such as Retagliptin, may not provide the same level of performance. While structural analogs can be used, they may not co-elute perfectly with the analyte, potentially leading to less effective compensation for matrix effects and ionization variability.[1]

Performance in Human Urine

For studies involving the analysis of excreted drugs, urine is a key biological matrix. While detailed validation data is less abundant compared to plasma, the principles of using a stable isotope-labeled internal standard remain the same. For the analysis of Sitagliptin in urine, a simple dilution of the sample is often sufficient, suggesting good recovery.[5][6] The use of this compound in urine analysis is expected to effectively correct for any variability, similar to its performance in plasma.[5]

Performance in Other Matrices

Currently, there is a lack of published studies on the quantitative analysis of Sitagliptin using this compound in other biological matrices such as saliva. While saliva is a non-invasive and attractive matrix for therapeutic drug monitoring, its complex composition can present analytical challenges, including significant matrix effects.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of Sitagliptin in human plasma and urine using this compound.

Experimental Protocol for Human Plasma Analysis

This protocol is based on a highly sensitive LC-MS/MS method.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).

  • Add 50 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Kinetex® C18 or equivalent.[3]

  • Mobile Phase: A 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[3][7]

    • This compound: m/z 412.2 → 239.1[3][7]

Experimental Protocol for Human Urine Analysis

This protocol is based on a simple dilution method.[5][6]

1. Sample Preparation (Dilution)

  • Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • Dilute the supernatant 1:10 (or as required based on the expected concentration) with the mobile phase.

  • Add the internal standard, this compound, to the diluted sample.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.[5]

  • MRM Transitions:

    • Sitagliptin: m/z 408.1 → 235.1[5]

    • This compound: m/z 412.1 → 239.1[5]

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of a drug in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Sitagliptin quantification.

References

Comparative Stability Analysis: (Rac)-Sitagliptin-d4 vs. Non-deuterated Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the stability of deuterated (Rac)-Sitagliptin-d4 and its non-deuterated counterpart, Sitagliptin. The comparison is based on established principles of deuteration and available experimental data on the chemical stability of Sitagliptin under various stress conditions. While direct comparative stability studies for this compound are not publicly available, this guide offers a scientific framework for understanding its potential stability advantages.

Enhanced Metabolic Stability through Deuteration

The primary advantage of deuterating pharmaceutical compounds lies in the "kinetic isotope effect" (KIE).[1][2][3] The substitution of hydrogen with its heavier isotope, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism.[1][5]

For a drug like Sitagliptin, which undergoes some oxidative metabolism by CYP3A4 and to a lesser extent CYP2C8, this reduced rate of metabolism can lead to several benefits:[6]

  • Increased Half-Life: A slower metabolic breakdown can prolong the drug's presence in the body, potentially leading to a longer duration of action.[7]

  • Improved Pharmacokinetic Profile: Deuteration can lead to more consistent drug exposure and may reduce inter-individual variability in metabolism.

  • Reduced Potential for Toxic Metabolites: By slowing down certain metabolic pathways, the formation of potentially toxic metabolites can be minimized.[7]

It is important to note that these advantages are theoretical in the context of this compound without direct experimental confirmation. However, the principle of enhanced metabolic stability is a well-established strategy in drug development.[7][8]

Chemical Stability of Non-Deuterated Sitagliptin: Forced Degradation Studies

While direct chemical stability data for this compound is unavailable, extensive research has been conducted on the stability of non-deuterated Sitagliptin under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These "forced degradation" studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

The following table summarizes the quantitative data from forced degradation studies on non-deuterated Sitagliptin.

Stress ConditionTimeAssay Result (% Remaining)Reference
Acidic Hydrolysis
0.1 N HCl1 month94.88[9]
2.5 M HCl at 60°C6 hours~70 (reference standard)[10][11]
Basic Hydrolysis
0.1 N NaOH2 weeks30.09[9]
2 M NaOHNot specifiedHigh degradation[12]
Oxidative Degradation
33% H₂O₂24 hours92.48[9]
Thermal Degradation
Dry Heat 80°C2 weeks97.75[9]
Photolytic Degradation
UV light (256 nm)2 weeks77.045[9]

These studies indicate that non-deuterated Sitagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, with significant degradation observed under strong acidic and basic environments.[9][12] The drug shows relative stability under thermal and photolytic stress.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of non-deuterated Sitagliptin.

Forced Degradation Studies Protocol (General)

A general protocol for forced degradation studies of Sitagliptin involves the following steps:

  • Preparation of Stock Solution: A stock solution of Sitagliptin phosphate (e.g., 200 µg/mL) is prepared in a suitable solvent like methanol or water.[9]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl or 2.5 M HCl) and incubated for a specified period (e.g., 1 month at room temperature or 6 hours at 60°C). The solution is then neutralized with a base (e.g., 0.1 N NaOH).[9][10][11]

    • Basic Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and incubated for a specific duration (e.g., 2 weeks). The solution is subsequently neutralized with an acid (e.g., 0.1 N HCl).[9]

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 33% H₂O₂) and kept for a defined time (e.g., 24 hours).[9]

    • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 80°C) for a set period (e.g., 2 weeks).[9]

    • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 256 nm) for a specified duration (e.g., 2 weeks).[9]

  • Sample Analysis: The stressed samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of the remaining drug and to separate it from any degradation products.[9][13][14]

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Sitagliptin analysis includes:

  • Column: A C18 column is commonly used for separation.[9][13]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.[9][13]

  • Detection: UV detection at a specific wavelength (e.g., 268 nm) is employed to quantify the drug.[13]

  • Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the drug in the presence of its degradation products.[9][13][14]

Visualizations

Deuteration and Metabolic Stability

The following diagram illustrates the principle of how deuteration can enhance the metabolic stability of a drug like Sitagliptin.

cluster_0 Non-Deuterated Sitagliptin Metabolism cluster_1 Deuterated Sitagliptin Metabolism Sitagliptin_CH Sitagliptin (C-H bond) CYP450 CYP450 Enzymes Sitagliptin_CH->CYP450 Metabolism Metabolite_CH Metabolite CYP450->Metabolite_CH Fast Sitagliptin_CD This compound (C-D bond) CYP450_2 CYP450 Enzymes Sitagliptin_CD->CYP450_2 Metabolism Metabolite_CD Metabolite CYP450_2->Metabolite_CD Slow

Caption: Deuteration slows CYP450-mediated metabolism.

Sitagliptin Mechanism of Action

The diagram below outlines the signaling pathway through which Sitagliptin exerts its therapeutic effect.

Meal Meal Incretins Incretin Hormones (GLP-1, GIP) Meal->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Sitagliptin's mechanism of action.

References

(Rac)-Sitagliptin-d4 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is paramount for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of (Rac)-Sitagliptin-d4 as a stable isotope-labeled internal standard in the regulated bioanalysis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The performance of this compound will be compared with a non-deuterated structural analog, Retagliptin, to highlight the advantages of using a deuterated internal standard.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis using mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency.[2] This mimicry allows the SIL IS to effectively compensate for variability during sample preparation and analysis, leading to superior accuracy and precision.[2] this compound, a deuterated form of Sitagliptin, is a well-established and validated internal standard for this purpose.[3]

Performance Data: this compound vs. a Structural Analog

The following tables summarize the performance characteristics of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sitagliptin in human plasma using this compound as the internal standard, compared to a method using a non-deuterated structural analog, Retagliptin.[1]

Table 1: Comparison of Bioanalytical Method Performance [1]

Performance ParameterThis compound (Deuterated IS)Retagliptin (Structural Analog IS)
Linearity Range5 - 1000 ng/mL20 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998Not explicitly stated, but method was validated
Intra-day Precision (%CV)1.52 - 3.72%< 10.6%
Inter-day Precision (%CV)1.81 - 9.87%< 10.6%
Intra-day Accuracy (%Bias)-4.30 to 5.94%-8.17 to 2.60%
Inter-day Accuracy (%Bias)-2.80 to 0.23%-8.17 to 2.60%
Mean Recovery79.51 - 83.20%Not explicitly stated
Matrix EffectMinimal (close to 100% with low %CV)Not explicitly stated

Note: Data for this compound is extracted from a highly sensitive LC-MS/MS method. Data for Retagliptin is from a high-throughput direct analysis in real-time mass spectrometry method. Direct comparison should be made with caution due to differences in analytical techniques.[1]

Table 2: Detailed Precision and Accuracy Data for this compound [3][4]

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC (15 ng/mL)1.52105.949.8797.20
Medium QC (150 ng/mL)3.7295.701.81100.23
High QC (800 ng/mL)2.8998.504.5699.80

The data clearly demonstrates that the use of this compound as an internal standard results in excellent precision and accuracy, with low coefficient of variation (%CV) and bias values, well within the acceptance criteria set by regulatory agencies like the FDA and EMA.[4][5]

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma using this compound as an internal standard is provided below.[4]

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

  • Column: Kinetex® C18

  • Mobile Phase: 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile[4]

  • Flow Rate: 0.2 mL/min[4]

  • Elution: Isocratic[4]

Mass Spectrometry

  • Ionization: Positive ion mode electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0

    • This compound (IS): m/z 412.2 → 239.1

Visualizing the Bioanalytical Workflow

The following diagrams illustrate a typical workflow for a regulated bioanalysis study and the logical flow of the process.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Bioanalytical workflow for Sitagliptin quantification.

G cluster_validation Validation Parameters Method_Dev Method Development Method_Val Method Validation Method_Dev->Method_Val Sample_Analysis Study Sample Analysis Method_Val->Sample_Analysis Accuracy Accuracy Precision Precision Selectivity Selectivity Stability Stability Data_Review Data Review & QC Sample_Analysis->Data_Review Report_Gen Report Generation Data_Review->Report_Gen

Caption: Logical flow of a regulated bioanalysis process.

Conclusion

For the regulated bioanalysis of Sitagliptin, a deuterated internal standard such as this compound offers superior performance in terms of accuracy and precision.[1] Its use minimizes variability and effectively compensates for matrix effects, which is crucial for meeting the stringent requirements of regulatory agencies.[1] While structural analogs can be employed, they may not co-elute with the analyte, potentially leading to less reliable compensation for analytical variabilities. Therefore, the use of a stable isotope-labeled internal standard like this compound is highly recommended for achieving robust and reliable data in pharmacokinetic and bioequivalence studies.

References

Head-to-Head Comparison of Deuterated Sitagliptin Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for type 2 diabetes. A key strategy in modern drug development to enhance the pharmacokinetic profile of established drugs is selective deuteration. This process involves the replacement of hydrogen atoms with their heavier isotope, deuterium, at specific metabolic sites. This modification can lead to a stronger chemical bond, potentially slowing down drug metabolism and thereby improving its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a head-to-head comparison of different deuterated sitagliptin analogs based on available experimental data.

Current Landscape of Deuterated Sitagliptin Analogs

Publicly available scientific literature and patent filings indicate the synthesis of at least one deuterated analog of sitagliptin, specifically sitagliptin-D4 . A patent describes a method for preparing this analog by introducing deuterium into the ethylene glycol-D4 moiety, which is a starting material in the synthesis. The stated purpose for the creation of sitagliptin-D4 is to serve as an internal standard in pharmacokinetic studies and to investigate the metabolic fate of sitagliptin.[1] Another patent discloses a deuterated acid addition salt of sitagliptin, suggesting that such modifications may enhance the drug's physical and chemical stability.[2]

Despite the synthesis of these deuterated versions, a comprehensive head-to-head comparison of different deuterated sitagliptin analogs with respect to their pharmacokinetic, pharmacodynamic, and safety profiles is not yet available in the public domain. The primary focus of the existing literature is on the synthetic methodology and potential applications in metabolic research rather than on a comparative efficacy and safety analysis.

Future Directions and Data Needs

To provide a comprehensive comparison as outlined in the core requirements of this guide, further research and public dissemination of data are necessary. Key areas for future investigation should include:

  • Synthesis of a broader range of deuterated sitagliptin analogs: This would involve selective deuteration at various metabolically susceptible positions of the sitagliptin molecule.

  • Head-to-head pharmacokinetic studies: Direct comparative studies in relevant animal models and eventually in humans are needed to evaluate parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Bioavailability

  • Comparative pharmacodynamic studies: These studies should assess the DPP-4 inhibitory activity and the impact on glycemic control of different deuterated analogs compared to non-deuterated sitagliptin.

  • In vitro metabolic stability studies: Using liver microsomes or hepatocytes to compare the metabolic stability of different deuterated analogs.

  • Safety and toxicology studies: Comprehensive studies to ensure that deuteration does not introduce any unforeseen toxicity.

Hypothetical Data Presentation

While concrete comparative data is currently unavailable, the following tables and diagrams illustrate how such information would be presented in this guide once the necessary research has been conducted and published.

Table 1: Comparative Pharmacokinetic Parameters of Deuterated Sitagliptin Analogs (Hypothetical Data)
AnalogCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Bioavailability (%)
Sitagliptin9502.0852012.487
Sitagliptin-D410502.51020015.192
Sitagliptin-D611002.21150016.895
Table 2: Comparative DPP-4 Inhibition of Deuterated Sitagliptin Analogs (Hypothetical Data)
AnalogIC50 (nM)In vivo DPP-4 Inhibition at 24h (%)
Sitagliptin1980
Sitagliptin-D41888
Sitagliptin-D61792

Experimental Protocols

Detailed experimental protocols would be provided for all key experiments cited. An example of a potential protocol is outlined below.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of sitagliptin and its deuterated analogs following oral administration in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Drug Administration: A single oral dose (e.g., 10 mg/kg) of sitagliptin, sitagliptin-D4, or sitagliptin-D6 is administered by gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the respective analytes are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

Diagrams illustrating relevant pathways and workflows would be included to enhance understanding.

Sitagliptin_MOA cluster_0 Intestinal L-cell cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates secretion Insulin Release Insulin Release GLP-1->Insulin Release stimulates Glucagon Release Glucagon Release GLP-1->Glucagon Release inhibits DPP-4 DPP-4 GLP-1->DPP-4 substrate for Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates Deuterated Sitagliptin Deuterated Sitagliptin Deuterated Sitagliptin->DPP-4 inhibits

Caption: Mechanism of action of deuterated sitagliptin as a DPP-4 inhibitor.

Conclusion

The strategic deuteration of sitagliptin holds the potential to yield analogs with improved pharmacokinetic properties, which could translate to enhanced therapeutic efficacy and patient compliance. However, the current body of publicly available research does not provide a direct head-to-head comparison of different deuterated sitagliptin analogs. This guide highlights the necessity for such comparative studies to fully elucidate the potential benefits of this drug development strategy. As new data emerges, this guide will be updated to reflect the latest findings in the field.

References

Justification for Selecting (Rac)-Sitagliptin-d4 Over Other Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for drug quantification. This guide provides a comprehensive justification for the selection of (Rac)-Sitagliptin-d4 as an internal standard in the bioanalysis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The comparison focuses on its performance characteristics against other potential labeled compounds, supported by experimental data and established analytical principles.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This near-identical physicochemical nature allows the SIL internal standard to mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to ionization and detection.[2] This co-elution and similar ionization response effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[3][4]

This compound: A Superior Choice for Sitagliptin Bioanalysis

This compound is the deuterium-labeled analogue of sitagliptin.[5] Its selection as a preferred internal standard is based on several key advantages over other labeled and non-labeled alternatives.

Comparison with Non-Isotopically Labeled Analogs

Structural analogs that are not isotopically labeled, such as Retagliptin, can be used as internal standards. However, they often exhibit different physicochemical properties, which can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[6] This can result in less effective compensation for analytical variability.

Performance ParameterThis compound (Deuterated IS)Retagliptin (Structural Analog IS)Justification for Superiority of this compound
Chemical Structure Identical to sitagliptin (with deuterium substitution)Structurally similar but not identicalIdentical structure ensures co-elution and identical behavior during sample processing and analysis, providing more accurate correction for variability.[6]
Chromatographic Behavior Co-elutes with sitagliptin in achiral chromatographyMay have a different retention timeCo-elution is critical for compensating for matrix effects that can vary across the chromatographic run.[3]
Ionization Efficiency Virtually identical to sitagliptinMay differ from sitagliptinSimilar ionization efficiency minimizes bias in quantification, especially in the presence of ion suppression or enhancement.[1]
Overall Performance High accuracy and precisionLower accuracy and precision may be observedThe closer the internal standard is to the analyte in chemical and physical properties, the better it will track and correct for analytical inconsistencies.[4]
Comparison with Other Labeled Compounds

While other isotopically labeled versions of sitagliptin, such as those labeled with ¹³C, could theoretically be used, deuterium-labeled compounds like this compound offer a compelling balance of performance and practicality.

Labeled Compound TypeKey ConsiderationsJustification for Selecting this compound
¹³C-Labeled Sitagliptin - Generally more expensive to synthesize.- May offer slightly less risk of chromatographic separation from the analyte (isotope effect).- Deuterium labeling is a more cost-effective approach.[1]- For a molecule like sitagliptin, the deuterium isotope effect on retention time is typically negligible in standard bioanalytical chromatography, ensuring co-elution.[7]
Enantiomerically Pure (R)-Sitagliptin-d4 - More complex and expensive synthesis to achieve enantiomeric purity.- Sitagliptin is administered as the R-enantiomer.- For achiral chromatographic methods, which are common for quantifying a single enantiomer drug, the enantiomers of the deuterated internal standard will co-elute and have identical mass spectrometric responses. Therefore, the racemic mixture serves as an effective internal standard for the quantification of the R-enantiomer of sitagliptin.
Deuterated Metabolite Analogs (e.g., N-Acetyl Sitagliptin-d3) - Different chemical properties due to structural modification (e.g., acetylation).- Potential for metabolic instability of the modifying group.- Lack of extensive validation data.- this compound has the same core structure as the analyte, ensuring it tracks the analyte's behavior more reliably.[6]- The stability of the deuterium labels in Sitagliptin-d4 is well-established.

Experimental Performance Data

The following table summarizes the typical performance of a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as the internal standard.

Performance ParameterTypical Value
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%CV) 1.52 - 3.72%
Inter-day Precision (%CV) 1.81 - 9.87%
Intra-day Accuracy (%) 95.70 - 105.94%
Inter-day Accuracy (%) 97.20 - 100.23%

Data synthesized from a highly sensitive LC-MS/MS method.[6]

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as an internal standard is provided below.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions
  • Column: A suitable C18 reversed-phase column (e.g., Kinetex® C18).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.04% formic acid) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

Mass Spectrometric Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[6]

    • This compound (IS): m/z 412.2 → 239.1[6]

Visualizations

Logical Workflow for Internal Standard Selection

G A Start: Need for Sitagliptin Bioanalysis B Consider Internal Standard (IS) Options A->B C Option 1: Non-Isotopically Labeled Analog (e.g., Retagliptin) B->C D Option 2: Stable Isotope-Labeled (SIL) IS B->D G Evaluation Criteria C->G E Sub-Option 2a: 13C-Labeled Sitagliptin D->E F Sub-Option 2b: this compound D->F E->G F->G H Physicochemical Similarity G->H I Cost and Availability G->I J Established Performance G->J K Conclusion: Select this compound H->K I->K J->K

Caption: Decision workflow for selecting an internal standard for sitagliptin bioanalysis.

Bioanalytical Method Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with this compound (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I

References

Safety Operating Guide

Proper Disposal of (Rac)-Sitagliptin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of (Rac)-Sitagliptin-d4, a deuterated analogue of Sitagliptin, intended for research and development professionals. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to proper chemical waste disposal protocols is mandatory to minimize environmental impact and ensure workplace safety.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its immediate safety and handling requirements.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear surgical gloves.

  • Eye Protection: Use safety glasses or goggles. An SDS for a similar compound specifies that it causes serious eye irritation.[2]

  • Respiratory Protection: In case of dust formation, wear a self-contained breathing apparatus.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water.[1][3]

  • Skin Contact: Wash the affected area with plenty of water.[1][3]

  • Inhalation: Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[1][3]

  • Ingestion: Seek immediate medical assistance.[1][3]

Spill Management: In the event of a spill, wear appropriate PPE, prevent dust formation, and wash the affected area with plenty of water. Ensure adequate ventilation in the spill area.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that specific disposal-related quantitative limits are not provided in the available SDSs; therefore, general laboratory chemical waste guidelines should be followed.

ParameterValueReference
Molecular FormulaC16H11D4F6N5O[1]
Molecular Weight411.3 g/mol [1]
pH for Neutralization5-9[4]
Sewer Disposal Limit (General)≤ 25 mL (concentrated)[4]

Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company. This ensures compliance with all federal, state, and local regulations. The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] While this compound is not listed as a hazardous waste, it is best practice to manage all chemical waste through a certified vendor.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous chemical waste.

    • Do not mix this compound with other waste types, especially hazardous chemicals like acids or bases.[7]

  • Containerization and Labeling:

    • Use a dedicated, compatible, and properly sealed container for collecting the waste.

    • Clearly label the container with the full chemical name: "this compound".

    • Include hazard information (e.g., "Non-hazardous," "Eye Irritant") and the date of waste accumulation.[7]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Ensure secondary containment is in place to prevent spills.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide the waste manifest with the accurate chemical name and quantity.

Alternative Disposal Considerations (Not Recommended):

While some general laboratory guidelines permit the sewer disposal of small quantities of non-hazardous, water-soluble chemicals, this is not the preferred method for this compound due to the lack of specific environmental impact data.[4] If considering this option, it is crucial to consult with your institution's EHS department and local wastewater authority. The EPA's 2019 Pharmaceutical Rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_hazardous Is the waste classified as hazardous? start->is_hazardous collect_waste Collect in a dedicated, labeled container. is_hazardous->collect_waste No (per SDS) consult_ehs Consult EHS for specific hazardous waste procedures. is_hazardous->consult_ehs Yes non_hazardous No (per SDS) hazardous Yes store_waste Store in a designated, secure area. collect_waste->store_waste contact_ehs Contact EHS or a licensed waste management company. store_waste->contact_ehs disposal Dispose via licensed vendor. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Rac)-Sitagliptin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Sitagliptin-d4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting. As this compound is a deuterated form of Sitagliptin and is a pharmaceutical-related compound of unknown potency, all safety precautions applicable to the active parent compound, Sitagliptin, should be strictly followed.

Hazard Identification and Engineering Controls

This compound should be handled with care, assuming it possesses similar hazards to Sitagliptin. The primary hazards associated with Sitagliptin include causing serious eye irritation and being potentially harmful if swallowed.[1] It may also cause an allergic skin reaction and potential damage to organs, such as the liver, through prolonged or repeated exposure.[2] A significant physical hazard is the potential for the formation of a combustible dust-air mixture.[3][4]

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[5] The use of a chemical fume hood or a ventilated balance enclosure is highly recommended to minimize inhalation exposure.

  • Static Control: To prevent the risk of a dust explosion, take precautionary measures against static discharge.[3][6] This includes grounding and bonding of equipment during transfer operations.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.

PPE Component Specification Rationale
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing or significant dust generation.[3][4][7][8]To prevent eye contact, which can cause serious irritation.[2][3][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential allergic reactions.[3][5]
Body Protection A laboratory coat or work uniform.[3][4][7][8]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH- or CEN-certified respirator with a particulate filter (e.g., P2) is required when dusts are generated or if adequate local exhaust ventilation is unavailable.[2][10]To prevent inhalation of the compound, especially in powder form.

Operational Plan for Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The designated handling area (e.g., fume hood) should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound.[5][10] Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1][5][6]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • To maintain the integrity of the deuterated compound, protect it from light by using an amber vial or storing it in the dark.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatible.

Disposal Procedure:

  • Dispose of all waste materials through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3][10]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[3][10]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, get medical attention.[3][4][6][8][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3][5][6][8]
Accidental Release Sweep up or vacuum the spilled material and collect it in a suitable container for disposal. Avoid generating dust. Ensure the area is well-ventilated.[3][6]

Handling Workflow

G prep Preparation (Don PPE, Prepare Workspace) handling Handling (Weighing, Solution Prep in Fume Hood) prep->handling storage Storage (Tightly Sealed, Cool, Dry, Dark) handling->storage Store unused material use Experimental Use handling->use storage->handling Retrieve for use waste_gen Waste Generation (Solid & Liquid) use->waste_gen disposal Disposal (Segregate, Label, Hazardous Waste Program) waste_gen->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.